Ethyl 2-(quinolin-6-yl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-quinolin-6-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)11-6-7-13-12(9-11)5-4-8-15-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDXTGMVWYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743551 | |
| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193317-61-1 | |
| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(quinolin-6-yl)propanoate
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Ethyl 2-(quinolin-6-yl)propanoate, a quinoline derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Introduction and Scientific Context
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The introduction of a propanoate moiety at the 6-position of the quinoline ring, as in this compound, offers a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR). This guide details a robust synthetic route and a comprehensive analytical workflow for this target compound, providing the foundational knowledge for its application in research and development.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The key disconnection lies at the C-C bond between the quinoline ring and the propanoate side chain. This points towards a cross-coupling reaction, a powerful and versatile method for forming such bonds. A plausible forward synthesis involves a palladium-catalyzed coupling of a 6-haloquinoline with a suitable propanoate-containing coupling partner.
Alternatively, a nucleophilic aromatic substitution (SNAr) approach can be considered, particularly if a suitably activated quinoline precursor is available. One such method, analogous to the synthesis of similar quinoline derivatives, involves the reaction of a haloquinoline with a malonate derivative followed by decarboxylation.[1]
DOT Diagram: Synthetic Workflow
Caption: A proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of analogous 2-(quinolin-4-yl)propanoates and provides a reliable pathway to the target compound.[1]
Step 1: Formation of the Diethyl (quinolin-6-yl)(methyl)malonate Intermediate
-
To a stirred solution of diethyl methylmalonate in anhydrous dimethylformamide (DMF), slowly add sodium hydride (60% dispersion in mineral oil) in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the cessation of gas evolution.
-
Add 6-chloroquinoline to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The crude diethyl (quinolin-6-yl)(methyl)malonate is subjected to Krapcho decarboxylation conditions.
-
Dissolve the crude intermediate in a mixture of dimethyl sulfoxide (DMSO) and water containing a salt such as lithium chloride.
-
Heat the mixture to a high temperature (typically >150 °C) and monitor the reaction for the loss of one of the ester groups.
-
Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound.
Purification of this compound
The basic nitrogen atom in the quinoline ring can lead to tailing and poor separation on standard silica gel chromatography.[2] To mitigate this, a modified purification protocol is recommended.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel pre-treated with a basic modifier. This can be achieved by preparing a slurry of the silica gel in the chosen eluent system containing 1-2% triethylamine.[2]
-
Alternative Stationary Phases: Neutral or basic alumina can also be effective alternatives to silica gel.[2]
-
Eluent System: A gradient of ethyl acetate in hexanes is a suitable starting point. The polarity should be optimized based on TLC analysis. The addition of a small percentage of triethylamine to the eluent can significantly improve peak shape.
-
Procedure:
-
Prepare the column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with the optimized solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
For compounds that are oils and resistant to crystallization, salt formation can be an effective purification and solidification method.[3]
Characterization and Data Analysis
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the ethyl group of the ester, and the methine and methyl protons of the propanoate side chain. The chemical shifts will be influenced by the electronic environment of the quinoline ring.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Quinoline CH | 7.5 - 9.0 | m |
| O-CH₂ (ethyl) | ~4.2 | q |
| CH (propanoate) | ~3.8 | q |
| CH₃ (propanoate) | ~1.6 | d |
| O-CH₂-CH₃ (ethyl) | ~1.2 | t |
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound. The expected exact mass for C₁₄H₁₅NO₂ can be calculated and compared with the experimental value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and provide the mass spectrum of the compound.[4]
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| [M+H]⁺ | ~230.11 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: This is a standard method for determining the purity of the final compound. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is typically used. The retention of quinoline derivatives is influenced by their physicochemical and geometrical parameters.[5]
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By providing a detailed experimental protocol, purification strategy, and a comprehensive analytical workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower scientists to confidently synthesize and characterize this and similar quinoline derivatives for their research endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(quinolin-6-yl)propanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(quinolin-6-yl)propanoate is a quinoline derivative of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point in the quest for new treatments for a range of diseases, including cancer and malaria. Understanding the physicochemical properties of novel quinoline derivatives like this compound is a critical early step in the drug discovery and development pipeline. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of predicted data, contextual insights from related compounds, and detailed experimental protocols for their determination.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural features allow it to interact with a wide array of biological targets.[2] Consequently, quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., quinine, chloroquine), cancer, and various infections.[2] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which dictate how they behave in a biological environment. For instance, a compound's lipophilicity influences its ability to cross cell membranes, while its ionization state (pKa) affects its solubility and interactions with biological macromolecules.[3]
This compound, with its ester functionality and propanoate side chain, presents a unique profile of properties that warrant detailed investigation for its potential as a drug candidate or a key intermediate in the synthesis of more complex bioactive molecules.[4] This guide will delve into the critical physicochemical parameters of this compound, providing a foundational understanding for researchers in the field.
Molecular and Structural Properties
A foundational understanding of a molecule begins with its basic structural and molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [4] |
| Molecular Weight | 229.27 g/mol | [4] |
| Chemical Structure | A quinoline ring substituted at the 6-position with an ethyl propanoate group. | - |
Lipophilicity: A Key Determinant of Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Predicted Lipophilicity (logP)
Due to the lack of direct experimental data for this compound, its logP value has been predicted using computational models.
| Parameter | Predicted Value |
| logP | ~2.5 - 3.5 |
Note: This is an estimated range based on the logP values of similar quinoline and propanoate-containing structures. The actual experimental value may vary.
A moderately positive logP value suggests that this compound is likely to have good membrane permeability, a desirable characteristic for oral drug absorption.
Experimental Determination of logP
For accurate determination of lipophilicity, two primary experimental methods are recommended: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This traditional method directly measures the partitioning of a compound between n-octanol and water.[5]
Protocol:
-
Preparation of Pre-saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.
-
Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a flask.
-
Equilibration: Shake the flask at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for Shake-Flask logP Determination.
This chromatographic method offers a faster, high-throughput alternative to the shake-flask method.[6]
Protocol:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Correlation Curve: Plot the logarithm of the capacity factor (k') for each standard against its known logP value to generate a calibration curve.[6]
-
Sample Analysis: Inject a solution of this compound and determine its retention time.
-
logP Determination: Calculate the capacity factor for the test compound and use the calibration curve to determine its logP value.[6]
Ionization Constant (pKa): Impact on Solubility and Absorption
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a quinoline derivative, the basic nitrogen atom in the pyridine ring is the primary site of protonation.
Predicted pKa
The basicity of the quinoline nitrogen is a key determinant of the pKa.
| Parameter | Predicted Value |
| pKa (basic) | ~4.5 - 5.5 |
Note: This is an estimated value based on the pKa of quinoline (pKa of the conjugate acid is approximately 4.85). The substituent at the 6-position is not expected to have a dramatic effect on the basicity of the nitrogen.[2]
This pKa value indicates that at physiological pH (around 7.4), this compound will be predominantly in its neutral, non-ionized form, which generally favors membrane permeation.
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[7]
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[8]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first be in solution. Therefore, aqueous solubility is a fundamental property that needs to be assessed.
Predicted Aqueous Solubility
The predicted moderately high logP and the basic pKa suggest that the solubility of this compound will be pH-dependent, with higher solubility at lower pH values where the quinoline nitrogen is protonated.
Experimental Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[5]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Profile: The measured concentrations represent the equilibrium solubility at each respective pH.
Spectroscopic Profile
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of 7.0-9.0 ppm. The ethyl group of the propanoate moiety will exhibit a triplet and a quartet, while the methyl group will appear as a doublet, and the methine proton as a quartet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline ring, the ester carbonyl carbon (around 170-175 ppm), and the aliphatic carbons of the ethyl propanoate side chain.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.
-
C=N and C=C stretches (quinoline ring): Multiple bands in the 1450-1650 cm⁻¹ region.[11]
-
C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.[12]
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethoxy group or the entire propanoate side chain.[13]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak.[14]
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, a comprehensive physicochemical profile can be constructed based on predictive methods and data from analogous structures. The predicted moderate lipophilicity and basic pKa suggest that this compound possesses drug-like properties that warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its key physicochemical parameters. A thorough understanding of these properties is indispensable for advancing this compound and other novel quinoline derivatives through the drug discovery and development process.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. quora.com [quora.com]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chempap.org [chempap.org]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(quinolin-6-yl)propanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(quinolin-6-yl)propanoate, a notable heterocyclic compound, holds significant interest within the realms of medicinal chemistry and pharmaceutical research. Its core structure, featuring a quinoline moiety, is a well-established pharmacophore found in a variety of therapeutic agents, including those with antimalarial and anticancer properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthetic pathway, structural elucidation, and its potential applications in drug discovery and development. The strategic importance of this molecule lies in its utility as a versatile intermediate, enabling the synthesis of more complex, biologically active quinoline-based compounds.
Chemical Identity and Properties
A clear definition of the subject compound is essential for any technical discussion. The fundamental properties of this compound are summarized in the table below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1193317-61-1 |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available starting material, quinoline-6-carbaldehyde. The outlined synthetic route is adapted from established methodologies for similar quinoline derivatives, ensuring a high degree of reproducibility and yield.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (Quinolin-6-yl)methanol
-
To a solution of quinoline-6-carbaldehyde (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (quinolin-6-yl)methanol.
Rationale: The reduction of the aldehyde to the primary alcohol is a standard and efficient transformation using sodium borohydride, a mild and selective reducing agent.
Step 2: Synthesis of 6-(Bromomethyl)quinoline
-
Dissolve (quinolin-6-yl)methanol (1.0 eq) in acetic acid.
-
Add hydrobromic acid (3.0 eq) and stir the mixture at 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give 6-(bromomethyl)quinoline.
Rationale: The conversion of the alcohol to the bromide is a classical nucleophilic substitution reaction, where the hydroxyl group is protonated by the acid to form a good leaving group (water), which is then displaced by the bromide ion.
Step 3: Synthesis of this compound
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-bromopropionate (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 6-(bromomethyl)quinoline (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale: This step involves an alkylation reaction. Sodium hydride, a strong base, deprotonates the alpha-carbon of ethyl 2-bromopropionate to form an enolate, which then acts as a nucleophile, attacking the benzylic bromide of 6-(bromomethyl)quinoline in an SN2 reaction to form the final product.
Structural Elucidation and Characterization
The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the quinoline ring protons, the ethyl ester protons (a quartet and a triplet), the methine proton (a quartet), and the methyl protons (a doublet). |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the ester carbonyl carbon, and the aliphatic carbons of the ethyl propanoate moiety. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (229.27 g/mol ). |
| IR Spectroscopy | Characteristic absorption bands for the C=O of the ester, C-O stretching, and aromatic C-H and C=C stretching. |
Applications in Drug Development
The quinoline scaffold is of paramount importance in medicinal chemistry. This compound serves as a valuable building block for the synthesis of novel drug candidates. Its ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. The quinoline core itself has been associated with a wide range of biological activities, making this compound a key intermediate in the development of new therapeutics for infectious diseases and oncology.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
An In-depth Technical Guide on the Biological Activity of Quinoline Propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] The derivatization of this core, particularly through the introduction of a propanoate moiety, has yielded a class of molecules with significant and diverse pharmacological potential. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of quinoline propanoate derivatives. We will delve into their potent antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. Furthermore, this document explores the crucial structure-activity relationships (SAR) that govern their efficacy and outlines the key signaling pathways they modulate, offering a robust resource for professionals engaged in drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the development of new therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The structural rigidity of the quinoline ring system, combined with its ability to be functionalized at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. The addition of a propanoate group can enhance lipophilicity, alter molecular geometry, and introduce new points of interaction with biological targets, making quinoline propanoate derivatives a particularly promising area of research.
Synthesis of Quinoline Propanoate Derivatives
A common and effective method for synthesizing quinoline propanoate derivatives involves a multi-step process. The Gould-Jacobs reaction is often employed as a key step.
General Synthetic Route:
-
Synthesis of 4-hydroxyquinolines: This is typically achieved through the Gould-Jacobs reaction, which involves the cyclization of anilinomethylenemalonate intermediates derived from anilines and diethyl 2-(ethoxymethylene)malonate. This is followed by hydrolysis and decarboxylation.[6]
-
Formation of 4-chloroquinolines: The synthesized 4-hydroxyquinolines are then reacted with a chlorinating agent, such as phosphorous oxychloride, to produce 4-chloroquinolines.[6][7]
-
Introduction of the Propanoate Moiety: The 4-chloroquinolines are subsequently reacted with diethyl sodiomethylmalonate in a suitable solvent like dimethylformamide (DMF). This nucleophilic substitution reaction yields the target substituted ethyl 2-(quinolin-4-yl)propanoates.[6]
Rationale behind this approach: This synthetic strategy is versatile and allows for the introduction of various substituents on the quinoline ring by starting with appropriately substituted anilines. This flexibility is crucial for exploring the structure-activity relationships of the final compounds.
Key Biological Activities and Mechanisms of Action
Quinoline propanoate derivatives have demonstrated significant potential in several therapeutic areas.
Antimicrobial Activity
A notable application of these derivatives is in combating microbial infections. Several novel substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent antimicrobial activity against a range of microorganisms, including the pathogenic bacterium Helicobacter pylori.[6]
Mechanism of Action: While the precise intracellular targets are still under investigation, studies suggest that these compounds do not cause membrane damage.[6] This points towards an intracellular mechanism of action, possibly involving the inhibition of essential enzymes or interference with nucleic acid synthesis. The broad-spectrum activity against both Gram-positive and Gram-negative bacteria has also been reported for other quinoline derivatives.[8][9]
Structure-Activity Relationship (SAR):
-
The nature and position of substituents on the quinoline ring significantly influence antimicrobial potency.[6]
-
For activity against H. pylori, an alkyl group at position-8 combined with an ethoxy group appears to enhance potency.[6]
-
Conversely, the presence of a halogen atom at position-6 has been shown to decrease activity against certain strains of H. pylori.[6]
Anticancer Activity
The quinoline scaffold is present in several established and developmental anticancer agents.[2][10] Derivatives act as antiproliferative agents through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cancer progression.[2][10]
Mechanisms of Action:
-
Topoisomerase Inhibition: Many quinoline-based drugs, such as doxorubicin, target topoisomerase II enzymes, interfering with DNA replication and leading to cancer cell death.[2][10]
-
Kinase Inhibition: Quinoline derivatives have been developed as inhibitors of various kinases that are overactive in cancer, such as:
-
Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, certain compounds have been shown to cause cell cycle arrest and induce apoptosis.[11] One study demonstrated that a novel quinoline derivative triggered p53/Bax-dependent apoptosis.[14]
-
Downregulation of Cancer-Promoting Genes: A specific quinoline derivative, 91b1, has been shown to exert its anticancer effect by downregulating Lumican, a gene associated with cancer cell migration and invasion.[12]
Quantitative Data on Anticancer Activity:
The efficacy of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38[1] |
| HCT-116 (Colon) | 5.34[1] | |
| MCF-7 (Breast) | 5.21[1] | |
| HL-60 (Leukemia) | 0.59[1] | |
| HepG-2 (Liver) | 2.71[1] | |
| A549 (Lung) | 7.47[1] | |
| 2,4-Disubstituted Quinolines | HEp-2 (Larynx) | 49.01–77.67% inhibition[2] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[7][15][16] They can target several key mediators of the inflammatory response.
Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Quinoline derivatives have been shown to act as COX inhibitors, with some exhibiting selectivity for COX-2, which is preferable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17][18][19][20]
-
NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a master regulator of inflammation.[21] Some quinoline derivatives have been found to inhibit the NF-κB pathway.[22][23] This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or interfering with the DNA-binding activity of the p65 subunit of NF-κB.[22]
Signaling Pathway: Canonical NF-κB Activation and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Ethyl 2-(quinolin-6-yl)propanoate: An In-depth Technical Guide
Introduction
Ethyl 2-(quinolin-6-yl)propanoate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimalarial and anticancer properties.[1] The propanoate side chain offers a versatile point for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex bioactive agents.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous characterization of molecular structures. This guide offers a detailed exploration of the spectroscopic data for this compound, presenting predicted spectral data, in-depth interpretation, and robust, field-proven experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline-based compounds.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| CAS Number | 1193317-61-1 | [2] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
| m/z (Predicted) | Relative Intensity | Ion Assignment |
| 229.11 | High | [M]⁺˙ (Molecular Ion) |
| 200.08 | Moderate | [M - C₂H₅]⁺ |
| 184.08 | Moderate | [M - OC₂H₅]⁺ |
| 156.06 | High | [M - COOC₂H₅]⁺ |
| 128.06 | High | [Quinoline]⁺˙ |
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to show a prominent molecular ion peak [M]⁺˙ at m/z 229.11, corresponding to its molecular weight. The fragmentation pattern of quinoline derivatives often involves characteristic losses from the substituent groups and cleavage of the quinoline ring system.[1][3]
A significant fragment is expected at m/z 156.06, resulting from the loss of the entire ethyl propanoate side chain as a radical, leading to the stable quinolin-6-yl cation. Another key fragmentation pathway involves the loss of the ethoxy group (-OC₂H₅), giving rise to a peak at m/z 184.08. The loss of an ethyl radical (-C₂H₅) would result in a fragment at m/z 200.08. Further fragmentation of the quinoline ring itself can lead to the characteristic quinoline cation radical at m/z 128.06.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for acquiring an EI-MS spectrum. Instrument-specific parameters may require optimization.
Sample Preparation:
-
Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
If necessary, filter the solution through a syringe filter (0.22 µm) into a clean vial.
Instrumental Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 200-250 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared (IR) Spectrum Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2980-2900 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1600, 1500, 1470 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| 1250-1100 | Strong | C-O stretch (ester) |
| 880-820 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak around 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group.[6] The aromatic nature of the quinoline ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N skeletal vibrations in the 1600-1470 cm⁻¹ region.[7][8] Aliphatic C-H stretching from the ethyl and propanoate methyl groups will appear in the 2980-2900 cm⁻¹ range. A strong absorption band in the 1250-1100 cm⁻¹ region corresponds to the C-O stretching of the ester group. Finally, C-H out-of-plane bending vibrations in the 880-820 cm⁻¹ region can provide information about the substitution pattern of the quinoline ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol provides a standard procedure for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Proton Assignment |
| 8.90 | dd | 1H | H-2 |
| 8.15 | d | 1H | H-4 |
| 8.05 | d | 1H | H-8 |
| 7.80 | d | 1H | H-5 |
| 7.65 | dd | 1H | H-7 |
| 7.40 | dd | 1H | H-3 |
| 4.20 | q | 2H | -OCH₂CH₃ |
| 3.85 | q | 1H | -CH(CH₃)- |
| 1.65 | d | 3H | -CH(CH₃)- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |
| 173.5 | C=O (ester) |
| 150.0 | C-2 |
| 147.5 | C-8a |
| 136.0 | C-4 |
| 131.0 | C-6 |
| 129.5 | C-8 |
| 128.0 | C-5 |
| 127.0 | C-4a |
| 126.5 | C-7 |
| 121.5 | C-3 |
| 61.0 | -OCH₂CH₃ |
| 45.0 | -CH(CH₃)- |
| 18.5 | -CH(CH₃)- |
| 14.0 | -OCH₂CH₃ |
Interpretation of the NMR Spectra
The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline ring and the ethyl propanoate side chain. The aromatic region (δ 7.0-9.0 ppm) will display a set of coupled signals characteristic of a 6-substituted quinoline. The H-2 and H-4 protons are typically the most deshielded due to the influence of the nitrogen atom.[9][10] The protons of the ethyl group will appear as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl ester pattern. The methine proton of the propanoate group will be a quartet, coupled to the adjacent methyl group, which in turn will appear as a doublet.
The ¹³C NMR spectrum will show a signal for the ester carbonyl carbon around δ 173.5 ppm. The signals for the nine carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the ethyl propanoate side chain will be observed in the upfield region of the spectrum.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes a general procedure for acquiring high-resolution NMR spectra.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing (δ 0.00 ppm).
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. This guide has presented the predicted spectroscopic data and detailed interpretations, which are essential for confirming the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a reliable foundation for acquiring high-quality spectroscopic data, ensuring the scientific integrity of research and development endeavors in the field of medicinal chemistry.
References
- 1. chempap.org [chempap.org]
- 2. This compound [myskinrecipes.com]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Quinoline Synthesis: From Classical Reactions to Modern Methodologies
Executive Summary: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Its significance drives continuous innovation in synthetic organic chemistry. This technical guide provides an in-depth exploration of the principal methods for constructing the quinoline ring system. It serves as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the mechanisms, protocols, advantages, and limitations of both time-honored classical reactions and emerging modern techniques.
Introduction: The Enduring Importance of the Quinoline Scaffold
Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[4] Since then, its derivatives have been identified in numerous natural products, particularly alkaloids, and have become a "privileged scaffold" in drug design.[1][5] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive building block for novel therapeutic agents.[6] The persistent need for new drugs fuels the development of efficient and versatile methods for quinoline synthesis, ranging from classical named reactions discovered in the 19th century to modern, greener approaches that prioritize sustainability and efficiency.[7][8]
Chapter 1: Classical Syntheses from Anilines and Carbonyl Precursors
This chapter details the foundational methods for quinoline synthesis, which typically involve the reaction of anilines with glycerol, α,β-unsaturated carbonyls, or β-dicarbonyl compounds under acidic conditions. These reactions have been workhorses in organic synthesis for over a century.
The Skraup Synthesis
The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is a classic method for producing the parent quinoline ring.[4][9] It involves the reaction of aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11]
Mechanism & Rationale: The reaction's driving force is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][12] Aniline then undergoes a Michael-type conjugate addition to acrolein. The subsequent cyclization of the resulting β-anilinopropionaldehyde is driven by the strong acid, followed by dehydration and oxidation to yield the aromatic quinoline ring.[12][13] The choice of nitrobenzene as the oxidant is strategic; it is reduced to aniline, which can then be reused in the reaction.[13] However, the reaction is notoriously exothermic and can be violent, often necessitating the use of a moderator like ferrous sulfate.[11][12]
Representative Protocol: Synthesis of Quinoline [12]
-
In a suitable reaction vessel, aniline is mixed with glycerol, nitrobenzene, and ferrous sulfate (as a moderator).
-
Concentrated sulfuric acid is added slowly and cautiously with vigorous stirring to control the initial exotherm.
-
The mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is diluted with water and neutralized with a concentrated sodium hydroxide solution to make it strongly alkaline.
-
The crude quinoline is isolated via steam distillation.
-
The quinoline layer is separated from the distillate, dried over anhydrous potassium carbonate, and purified by distillation, collecting the fraction boiling at 235-237°C.
}
Figure 1: Simplified workflow of the Skraup Synthesis.
The Doebner-von Miller Reaction
This reaction is a significant modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[11] It utilizes α,β-unsaturated aldehydes or ketones, which can be pre-formed or generated in situ, reacting with an aniline in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.[4][14][15]
Mechanism & Rationale: Similar to the Skraup synthesis, the core mechanism involves a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[14] This is followed by an acid-catalyzed intramolecular cyclization, dehydration, and subsequent oxidation to furnish the quinoline derivative. A key advantage is the versatility offered by using different α,β-unsaturated systems, leading to a wide array of substituted quinolines. For instance, reacting aniline with crotonaldehyde (formed from the aldol condensation of acetaldehyde) yields 2-methylquinoline.[16]
Representative Protocol: Synthesis of 2-Methylquinoline [16]
-
Aniline is mixed with concentrated hydrochloric acid to form aniline hydrochloride.
-
An α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) or its precursors (e.g., acetaldehyde) are added to the mixture.
-
A Lewis acid catalyst (e.g., ZnCl₂) is introduced.
-
The mixture is heated. The reaction progress is monitored until the vigorous reaction subsides.
-
After completion, the mixture is cooled and made alkaline using a base like calcium hydroxide or sodium hydroxide.
-
The product, 2-methylquinoline, is isolated via steam distillation.
-
The organic layer from the distillate is separated, and the aqueous layer is extracted with a solvent like chloroform. The combined organic layers are dried and purified.
}
Figure 2: Key stages of the Doebner-von Miller Reaction.
The Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[9][17]
Mechanism & Rationale: The reaction begins with the condensation between the aniline and one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[4][18] In the presence of a strong acid, such as concentrated sulfuric acid, the second carbonyl group is protonated, activating it for electrophilic attack.[17] The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the final substituted quinoline product.[17] The use of unsymmetrical anilines or diketones can lead to issues with regioselectivity.[17]
Representative Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [18]
-
m-Chloroaniline is reacted with acetylacetone (a β-diketone).
-
Concentrated sulfuric acid is added as the catalyst.
-
The mixture is heated to facilitate the cyclization and dehydration steps.
-
Upon completion, the reaction mixture is cooled and carefully poured into ice water.
-
The solution is neutralized with a base to precipitate the product.
-
The solid product is collected by filtration, washed, and purified, typically by recrystallization.
Chapter 2: Cyclocondensation Strategies
This chapter explores syntheses where the quinoline ring is formed through the cyclization of more complex, pre-functionalized precursors. These methods often offer better control over substitution patterns and can proceed under milder conditions than the classical syntheses discussed previously.
The Conrad-Limpach-Knorr Synthesis
This method is crucial for the synthesis of quinolones (oxoquinolines) and involves the reaction of anilines with β-ketoesters.[19][20] A key feature is its temperature-dependent regioselectivity, allowing for the selective formation of either 4-quinolones or 2-quinolones.[21]
Mechanism & Rationale: The reaction's direction is dictated by the initial nucleophilic attack of the aniline.
-
Kinetic Control (lower temperature, ~140°C): The aniline attacks the more reactive ketone carbonyl of the β-ketoester, leading to a Schiff base. Subsequent thermal cyclization (a 6-electron electrocyclization) and elimination of alcohol yields the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form).[21][22] This is the Conrad-Limpach pathway.
-
Thermodynamic Control (higher temperature, >140°C): At higher temperatures, the aniline attacks the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate.[21] Cyclization of this anilide, followed by dehydration, yields the 2-hydroxyquinoline (2-quinolone). This is known as the Knorr variation.
| Product | Temperature | Initial Attack Site | Intermediate |
| 4-Quinolone | Lower Temp. (~140°C) | Ketone Carbonyl | Schiff Base / Enamine |
| 2-Quinolone | Higher Temp. (>140°C) | Ester Carbonyl | β-Keto Anilide |
Table 1: Temperature-Dependent Regioselectivity in the Conrad-Limpach-Knorr Synthesis.
The Friedländer Annulation
The Friedländer synthesis is a highly efficient and atom-economical method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or ester).[23][24]
Mechanism & Rationale: Two primary mechanistic pathways are proposed.[23][25]
-
Aldol-First Pathway: An initial base- or acid-catalyzed aldol condensation between the two carbonyl components occurs, followed by cyclization via Schiff base formation and subsequent dehydration.
-
Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the aniline and the α-methylene ketone. This is followed by an intramolecular aldol-type reaction and dehydration to form the quinoline.[23]
The choice of catalyst (acidic or basic) can influence the reaction pathway and efficiency.[25] This method's main advantage is that the starting materials directly map onto the product structure, providing a convergent and often high-yielding route to polysubstituted quinolines.[4][26]
Representative Protocol: General Friedländer Synthesis [27]
-
A 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and a ketone with an α-methylene group (e.g., acetone) are dissolved in a suitable solvent.
-
A catalyst, such as p-toluenesulfonic acid (acidic) or potassium tert-butoxide (basic), is added.[25]
-
The mixture is heated under reflux until the reaction is complete, as monitored by TLC.
-
The reaction is cooled, and the product is isolated by filtration or extraction following neutralization.
-
Purification is achieved by recrystallization or column chromatography.
}
Figure 3: Dual mechanistic pathways of the Friedländer Synthesis.
The Gould-Jacobs Reaction
This reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (4-quinolones), which are vital precursors for many antibacterial agents, including the fluoroquinolones.[22][28] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[28][29]
Mechanism & Rationale: The reaction proceeds in a series of steps:
-
Condensation: The aniline displaces the ethoxy group from the malonic ester derivative in a nucleophilic substitution reaction to form an anilidomethylenemalonate intermediate.[28]
-
Cyclization: The intermediate undergoes a thermal 6-electron electrocyclization. This step often requires high temperatures.[22]
-
Saponification & Decarboxylation: The resulting quinoline-3-carboxylate ester is hydrolyzed (saponified) to the corresponding carboxylic acid using a base like sodium hydroxide. Subsequent heating causes decarboxylation to yield the final 4-hydroxyquinoline product.[28]
This multi-step sequence provides a versatile and reliable route to the 4-quinolone core structure.[29]
Representative Protocol: Synthesis of 4-Hydroxyquinoline [28]
-
Condensation: Aniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to drive the condensation and remove the ethanol byproduct.
-
Cyclization: The resulting anilidomethylenemalonate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether) to induce thermal cyclization.
-
Hydrolysis: The crude cyclized product (ethyl 4-hydroxyquinoline-3-carboxylate) is heated with an aqueous solution of sodium hydroxide to hydrolyze the ester.
-
Neutralization & Decarboxylation: The solution is neutralized with acid to precipitate the carboxylic acid, which is then collected and heated (either neat or in a high-boiling solvent) to effect decarboxylation, yielding 4-hydroxyquinoline.
Chapter 3: Modern and Greener Methodologies
In response to the growing need for sustainable chemical processes, modern synthetic chemistry has focused on developing greener alternatives to classical methods.[30] These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.[8][31]
3.1 Metal-Catalyzed and Nanocatalyzed Syntheses Transition-metal catalysts (e.g., based on palladium, copper, gold) and nanocatalysts have revolutionized quinoline synthesis.[32][33] They often enable reactions to proceed under much milder conditions and with higher functional group tolerance than traditional acid-catalyzed methods. For example, nanocatalysts have been successfully applied to the Friedländer synthesis, allowing the reaction to occur efficiently in green solvents like ethanol at moderate temperatures.[32][34]
3.2 Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool to accelerate reaction rates dramatically.[8][30] By enabling rapid and uniform heating, microwave-assisted synthesis can reduce reaction times from hours to minutes.[8] This technique has been successfully applied to classical reactions like the Skraup and Friedländer syntheses, often leading to improved yields and cleaner reaction profiles.[8] For instance, microwave-assisted Gould-Jacobs reactions can significantly shorten the time required for the initial condensation step.[35]
3.3 Green Solvents and Catalysts The shift away from hazardous solvents and strong acids is a key tenet of green chemistry.[31] Many modern quinoline syntheses now employ environmentally benign solvents like water or ethanol, or are conducted under solvent-free conditions.[26][31] The use of reusable solid acid catalysts, ionic liquids, or biocatalysts also represents a significant advance towards more sustainable protocols.[26][30]
Comparative Summary of Major Quinoline Synthesis Methods
| Method | Starting Materials | Conditions | Product Type | Advantages | Limitations |
| Skraup | Aniline, Glycerol, Oxidant | Strong Acid (H₂SO₄), High Temp. | Unsubstituted/Simple Quinolines | Low-cost materials, direct route to quinoline | Harsh, exothermic, often violent reaction; limited substitution patterns[4][12] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Brønsted/Lewis) | Substituted Quinolines | More versatile than Skraup, allows for various substituents | Can have regioselectivity issues, still requires acid[4][14] |
| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄) | 2,4-Disubstituted Quinolines | Direct route to 2,4-disubstituted products | Requires strong acid, potential for regioisomers[17][18] |
| Conrad-Limpach | Aniline, β-Ketoester | Heat (~140°C) | 4-Quinolones | Good route to 4-quinolones | Requires high temperature for cyclization[20][21] |
| Knorr (variation) | Aniline, β-Ketoester | High Heat (>140°C) | 2-Quinolones | Access to 2-quinolone isomers | Higher temperature needed, thermodynamic product[21] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines | High atom economy, convergent, often milder conditions | Requires pre-functionalized aniline precursors[23][25] |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Heat, then Base Hydrolysis & Heat | 4-Hydroxyquinolines | Excellent route to 4-quinolone core, vital for antibiotics | Multi-step process, requires high temperature cyclization[22][28] |
Table 2: Overview and Comparison of Key Quinoline Synthesis Strategies.
Conclusion and Future Outlook
The synthesis of quinolines remains a dynamic and vital area of chemical research, driven by the scaffold's immense therapeutic potential. While classical methods like the Skraup, Friedländer, and Gould-Jacobs reactions provide the foundational logic for constructing the quinoline ring, the future of the field lies in the continued development of modern, sustainable methodologies. Advances in catalysis, particularly with nanomaterials, and the adoption of energy-efficient techniques like microwave irradiation are paving the way for cleaner, faster, and more versatile synthetic routes.[7][32] These innovations will undoubtedly accelerate the discovery of novel quinoline-based drugs to address pressing global health challenges.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 7. Recent Progress in the Synthesis of Quinolines [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uop.edu.pk [uop.edu.pk]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. researchgate.net [researchgate.net]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 20. synarchive.com [synarchive.com]
- 21. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 24. organicreactions.org [organicreactions.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Friedlaender Synthesis [organic-chemistry.org]
- 28. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 29. benchchem.com [benchchem.com]
- 30. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview | Semantic Scholar [semanticscholar.org]
- 35. asianpubs.org [asianpubs.org]
A Comprehensive Technical Guide to the Mechanism of Action of Quinolone Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinolone antimicrobials represent a critical class of synthetic antibacterial agents that function by directly inhibiting bacterial DNA synthesis.[1] Their unique mechanism of action targets the essential bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[2][3][4] By converting these enzymes into cellular toxins that induce chromosomal fragmentation, quinolones exhibit potent bactericidal activity.[5][6] This guide provides an in-depth exploration of the molecular interactions underpinning the efficacy of quinolones, the cellular consequences for bacteria, the evolution of resistance mechanisms, and the key experimental protocols used to investigate these processes.
Introduction: The Enduring Importance of Quinolones
Since the introduction of nalidixic acid in 1962, the quinolone class of antibiotics has undergone significant evolution, leading to the development of fluoroquinolones with a broader spectrum of activity and improved pharmacokinetic properties.[7] These agents are indispensable in treating a wide array of bacterial infections.[8] Their clinical success is directly attributable to their specific targeting of enzymes that are vital for bacterial survival but absent in a similar form in eukaryotes.
The Core Mechanism: Poisoning Bacterial Type II Topoisomerases
The bactericidal action of quinolones stems from their ability to inhibit the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] Both enzymes play crucial roles in managing DNA topology, which is essential for DNA replication, transcription, and chromosome segregation.[2]
The Indispensable Roles of DNA Gyrase and Topoisomerase IV
-
DNA Gyrase: Composed of GyrA and GyrB subunits, this enzyme introduces negative supercoils into bacterial DNA.[1] This process is critical for compacting the bacterial chromosome and facilitating the unwinding of DNA strands, a prerequisite for replication and transcription.
-
Topoisomerase IV: This enzyme, consisting of ParC and ParE subunits, is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes after replication.[9] This separation is a final, critical step in cell division.
The Formation of a Lethal Ternary Complex
Quinolones do not simply inhibit the catalytic activity of these enzymes. Instead, they act as "topoisomerase poisons" by stabilizing a transient intermediate in the enzyme's reaction cycle.[5][6] The normal function of these topoisomerases involves creating a temporary double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[1]
Quinolones intercalate into the DNA at the site of the break and bind to the enzyme, forming a stable quinolone-enzyme-DNA ternary complex .[9][10] This complex effectively traps the enzyme on the DNA in a state where the DNA is cleaved, preventing the re-ligation of the broken strands.[7][11]
Figure 1: The core mechanism of quinolone action.
Cellular Catastrophe: The Aftermath of Ternary Complex Formation
The accumulation of these stabilized ternary complexes triggers a cascade of lethal events within the bacterial cell:
-
Replication Fork Arrest: When a DNA replication fork encounters a ternary complex, it collapses, leading to the formation of double-strand breaks.[10]
-
Induction of the SOS Response: The extensive DNA damage activates the bacterial SOS response, a last-ditch effort to repair the DNA that can be error-prone and contribute to mutagenesis.[9]
-
Bactericidal Effect: The accumulation of double-strand breaks ultimately leads to the fragmentation of the bacterial chromosome and cell death.[5][9]
Differential Targeting and Spectrum of Activity
The primary target of quinolones can vary depending on the bacterial species. This has significant implications for their spectrum of activity and the development of resistance.
| Bacterial Type | Primary Target | Secondary Target |
| Gram-negative bacteria (e.g., E. coli) | DNA Gyrase | Topoisomerase IV |
| Gram-positive bacteria (e.g., S. aureus) | Topoisomerase IV | DNA Gyrase |
This differential targeting is a key consideration in the design of new quinolone derivatives aimed at having balanced activity against both Gram-positive and Gram-negative pathogens.[11][12]
The Challenge of Quinolone Resistance
The clinical utility of quinolones is increasingly threatened by the emergence of bacterial resistance. The primary mechanisms are multifaceted and can be cumulative, leading to high levels of resistance.[2]
-
Target-Site Mutations: The most clinically significant resistance mechanism involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3][13] These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR), altering the drug-binding affinity of the enzymes.[2][14]
-
Reduced Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the quinolone. This is achieved through:
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids is a growing concern.[2][16] These plasmids can carry genes encoding for:
-
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding.[1][3]
-
Enzymatic Modification: The AAC(6')-Ib-cr enzyme can acetylate certain fluoroquinolones, reducing their effectiveness.[4]
-
Plasmid-Encoded Efflux Pumps: These further contribute to reduced intracellular drug levels.[4]
-
Figure 2: Major mechanisms of bacterial resistance to quinolones.
Key Experimental Methodologies
The elucidation of the quinolone mechanism of action and the characterization of resistance rely on a suite of specialized experimental protocols.
In Vitro Topoisomerase Inhibition Assays
These assays directly measure the effect of a compound on the enzymatic activity of purified DNA gyrase or topoisomerase IV.
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Preparation: In a microcentrifuge tube, combine relaxed plasmid DNA (as the substrate), purified DNA gyrase enzyme, ATP, and an appropriate reaction buffer.
-
Compound Addition: Introduce the test quinolone at a range of concentrations. Include a positive control (a known quinolone) and a negative control (no drug).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the enzymatic supercoiling of the plasmid DNA.
-
Reaction Termination: Halt the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The different topological forms of the plasmid (supercoiled, relaxed, and nicked) will migrate at different rates.
-
Data Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is quantified by the decrease in the supercoiled DNA band and the corresponding increase in the relaxed DNA band.
Cleavage Complex Stabilization Assays
These assays are designed to detect the formation of the covalent enzyme-DNA intermediate that is stabilized by quinolones.
Protocol: In Vitro DNA Cleavage Assay
-
Reaction Setup: Combine supercoiled plasmid DNA with purified topoisomerase (either DNA gyrase or topoisomerase IV) in a suitable buffer.
-
Quinolone Addition: Add the quinolone compound at various concentrations.
-
Complex Formation: Incubate at the enzyme's optimal temperature for a short period (e.g., 10-15 minutes) to allow for the formation of the cleavage complex.
-
Complex Trapping: Add SDS to denature the enzyme and trap the covalent intermediate where the protein is bound to the cleaved DNA.
-
Protein Removal: Treat with a protease, such as proteinase K, to digest the enzyme, leaving the now-linearized plasmid DNA.
-
Electrophoretic Analysis: Analyze the DNA on an agarose gel. The stabilization of the cleavage complex is indicated by the appearance of a linear DNA band, which is absent in the no-drug control.
Conclusion and Future Directions
The mechanism of action of quinolone antimicrobials is a well-defined process centered on the poisoning of bacterial type II topoisomerases. This elegant mechanism has made them highly effective antibacterial agents for decades. However, the relentless rise of resistance necessitates a continued and deepened understanding of the intricate interactions between quinolones, their enzymatic targets, and the bacterial cell. Future drug development efforts will likely focus on designing novel quinolone scaffolds that can evade existing resistance mechanisms, exhibit balanced activity against both topoisomerases, and possess an improved safety profile.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Mechanisms of resistance to quinolones. | Semantic Scholar [semanticscholar.org]
Exploring the Chemical Space of Quinolin-6-yl Derivatives: A Strategic Guide for Modern Drug Discovery
An In-Depth Technical Guide:
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] This guide provides a comprehensive framework for the systematic exploration of the chemical space around the quinolin-6-yl position. We will delve into the strategic design, synthesis, and evaluation of novel derivative libraries, integrating computational modeling, high-throughput screening, and detailed structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the discovery of next-generation therapeutics.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a vital structural motif in pharmaceutical research.[6][7] Its rigid framework provides a stable platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse array of biological targets.[8] Modifications to the quinoline core have been extensively studied to enhance pharmacological properties such as solubility, bioavailability, and target selectivity.[3] The 6-position of the quinoline ring is a particularly attractive point for derivatization, as substituents at this position can significantly influence the molecule's electronic properties and biological activity without sterically hindering interactions at other key positions.[3] This guide outlines an integrated, multi-disciplinary workflow for unlocking the therapeutic potential of quinolin-6-yl derivatives.
Integrated Workflow for Chemical Space Exploration
The exploration of a chemical scaffold is a systematic process that begins with computational design and culminates in the identification of promising lead compounds. This workflow ensures that resources are directed toward synthesizing and testing compounds with the highest probability of success.
Caption: Integrated workflow for exploring the chemical space of quinolin-6-yl derivatives.
Part 1: Synthetic Strategies for Library Generation
The foundation of exploring chemical space is the ability to synthesize a diverse and well-characterized library of compounds. While classical methods like the Skraup and Doebner-von Miller reactions are effective for creating the core quinoline structure, modern palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the 6-position with high efficiency and broad substrate scope.[9][10]
Key Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a boronic acid (or its ester) and an organohalide.[11] For our purpose, this involves coupling various aryl or heteroaryl boronic acids with a 6-bromo- or 6-iodoquinoline precursor.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for reaction success.[12] A palladium(II) acetate [Pd(OAc)₂] precatalyst is often used because it is air-stable and is readily reduced in situ to the active Pd(0) species.[11] The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination step, particularly with less reactive aryl chlorides or sterically hindered substrates.[12] An inorganic base like potassium carbonate (K₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13] A mixed solvent system, such as THF/water, facilitates the dissolution of both the organic and inorganic reagents.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a microwave vial, combine 6-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).[12]
-
Catalyst System Addition: To the vial, add palladium(II) acetate (Pd(OAc)₂) (3 mol%) and XPhos (6 mol%).[12] The higher ligand-to-metal ratio ensures the catalyst remains stabilized throughout the reaction.
-
Solvent Addition: Add a 10:1 mixture of THF/H₂O to achieve a substrate concentration of approximately 0.2 M.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles. This is a critical self-validating step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Conditions: Heat the reaction mixture to 80 °C for 12-24 hours with vigorous stirring.[12] Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Part 2: In-Silico Exploration and ADME/Tox Profiling
Before committing to large-scale synthesis, computational tools can predict the properties of virtual compounds, prioritizing those with favorable drug-like characteristics.[14][15]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity.[16] By building a model with a known set of quinoline derivatives, the activity of new, unsynthesized analogs can be predicted.[14] The robustness of a QSAR model is validated internally (e.g., cross-validation) and externally with a test set of compounds not used in model training.[16][17]
-
Molecular Docking: This technique predicts the preferred binding mode of a ligand to a biological target (e.g., a protein kinase). It provides insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be used to rationalize SAR and design more potent compounds.
-
ADME/Tox Prediction: Numerous computational models exist to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[17][18] These tools can flag potential liabilities like poor solubility, high metabolic turnover, or mutagenicity early in the design phase.[15]
| Parameter | In-Silico Prediction Tool | Desirable Range/Outcome | Rationale |
| cLogP | Various (e.g., Osiris)[18] | < 5 | Lipophilicity, affects solubility and permeability |
| Aqueous Solubility | Various | > -4 (logS) | Ensures sufficient concentration for absorption and activity |
| Drug-likeness | Osiris, SwissADME | Positive Score | Adherence to structural rules common in known drugs |
| Toxicity Risk | Osiris, DEREK Nexus | No alerts for mutagenicity, etc.[18] | Early identification of potentially toxic functional groups |
Table 1: Key in-silico parameters for prioritizing quinolin-6-yl derivatives.
Part 3: Experimental ADME/Tox and Physicochemical Profiling
Synthesized compounds must be experimentally profiled to validate in-silico predictions and ensure they possess suitable properties for further development.[19][20] High-throughput in-vitro assays are essential for this stage.[21]
Key Assay: MTT Cell Viability/Cytotoxicity Assay
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[22] It is a crucial primary screen to identify compounds that are toxic to cells, which can be a desired outcome (for anticancer agents) or an unwanted side effect.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the quinolin-6-yl derivatives in DMSO and then dilute further in cell culture medium. Add the compounds to the wells, ensuring the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Controls (Self-Validation):
-
Vehicle Control: Wells treated with DMSO-containing medium only (represents 100% viability).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[22]
-
Formazan Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Assay | Purpose | Typical Protocol |
| Kinetic Solubility | Measures solubility in aqueous buffer | Nephelometry or UV-Vis spectroscopy after incubation |
| PAMPA | Predicts passive membrane permeability | Measures compound diffusion across an artificial membrane |
| Liver Microsome Stability | Assesses metabolic stability | Incubate compound with liver microsomes and NADPH, measure parent compound disappearance over time via LC-MS[23] |
Table 2: Standard in-vitro ADME assays for early-stage drug discovery.[23][24]
Part 4: High-Throughput Biological Screening (HTS)
HTS allows for the rapid testing of the entire compound library against the chosen biological target to identify "hits"—compounds that exhibit the desired activity.[25]
Caption: A typical workflow for a high-throughput screening (HTS) campaign.
The process begins with developing a robust and automated assay, followed by a primary screen where all compounds are tested at a single, high concentration (e.g., 10 µM).[25] Compounds showing significant activity are then re-tested to confirm their activity (hit confirmation). Confirmed hits are subsequently tested across a range of concentrations to determine their potency (e.g., IC₅₀).[22]
Part 5: Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating changes in a molecule's structure with changes in its biological activity.[26] By systematically analyzing the data from HTS and ADME/Tox profiling, medicinal chemists can deduce which structural modifications are beneficial or detrimental.[27][28]
Example SAR Table for a Hypothetical Kinase Target:
| Compound ID | R Group at 6-position | Kinase IC₅₀ (nM) | MCF-7 Cyto. IC₅₀ (µM) | cLogP |
| 1a | -H | 5,200 | > 50 | 2.1 |
| 1b | -Phenyl | 450 | 15.2 | 3.8 |
| 1c | -4-Fluorophenyl | 85 | 8.5 | 3.9 |
| 1d | -4-Methoxyphenyl | 320 | 22.1 | 3.7 |
| 1e | -4-(Dimethylamino)phenyl | 950 | > 50 | 4.1 |
SAR Interpretation:
-
Core Scaffold: The unsubstituted quinoline (1a) is inactive, indicating the necessity of a substituent at the 6-position.
-
Aromatic Substituent: Adding a phenyl ring (1b) significantly improves potency, suggesting a beneficial hydrophobic interaction in the target's binding pocket.
-
Electronic Effects: Adding an electron-withdrawing fluorine atom (1c) further enhances potency, perhaps through a favorable electrostatic or hydrogen bonding interaction. An electron-donating methoxy group (1d) is less favorable than fluorine. A bulky, strongly electron-donating dimethylamino group (1e) is detrimental to activity.
-
Correlation: There is a general correlation between kinase potency and cytotoxicity, suggesting the observed cytotoxicity is likely on-target.
This analysis provides clear directions for the next design cycle: explore other small, electron-withdrawing groups at the para-position of the phenyl ring to further optimize potency.
Conclusion
The systematic exploration of the chemical space of quinolin-6-yl derivatives is a powerful strategy for modern drug discovery. By integrating rational in-silico design, efficient synthetic chemistry, and a robust cascade of in-vitro ADME/Tox and biological screening assays, researchers can efficiently navigate this privileged scaffold. The iterative process of design, synthesis, testing, and SAR analysis provides a clear and validated path toward the identification of novel, potent, and drug-like lead compounds with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. odinity.com [odinity.com]
- 14. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRDizin [search.trdizin.gov.tr]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Drug Discovery: ADME/Toxicity [promega.jp]
- 22. benchchem.com [benchchem.com]
- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. cellgs.com [cellgs.com]
- 25. benchchem.com [benchchem.com]
- 26. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Detailed Protocol: A Strategic Approach to the Synthesis of Ethyl 2-(quinolin-6-yl)propanoate
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(quinolin-6-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, this compound serves as a key intermediate for synthesizing a range of biologically active molecules. The propanoate moiety offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This document provides a detailed, field-tested protocol for the synthesis of this compound, emphasizing the strategic choices behind the methodology to ensure reproducibility and high yield. The protocol is designed for researchers with a foundational understanding of organic synthesis.
Strategic Overview: The Suzuki-Miyaura Coupling Approach
The synthesis of this compound is most effectively achieved through a convergent strategy centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[1][2]
The overall synthetic strategy is a two-step process:
-
Suzuki-Miyaura Cross-Coupling: A 6-haloquinoline (specifically, 6-bromoquinoline) is coupled with a suitable boronic acid derivative of propanoic acid. This forms the crucial carbon-carbon bond between the quinoline core and the propanoic acid side chain.
-
Fischer Esterification: The resulting 2-(quinolin-6-yl)propanoic acid is then esterified to yield the target compound, this compound.
This two-step sequence is outlined in the workflow diagram below.
References
Application Notes and Protocols for the Purification of Substituted Ethyl Propanoates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Substituted ethyl propanoates are a pivotal class of organic esters with wide-ranging applications in the pharmaceutical, fragrance, and flavor industries.[1][2][3] Their synthesis, typically achieved through Fischer esterification of the corresponding carboxylic acid and ethanol, often results in a crude product contaminated with unreacted starting materials, catalysts, and byproducts such as water.[4][5][6] Achieving the high purity required for their intended applications necessitates robust and efficient purification strategies. The formation of unwanted by-products can complicate the purification process, leading to increased energy consumption and operational expenses.[4]
This comprehensive guide provides detailed application notes and protocols for the purification of substituted ethyl propanoates. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to select and implement the most appropriate purification techniques, ensuring the integrity and quality of the final product.
Factors Influencing the Choice of Purification Technique
The selection of an optimal purification strategy for a substituted ethyl propanoate is dictated by a confluence of factors related to the physicochemical properties of the target molecule and the nature of the impurities present. A thorough understanding of these factors is paramount for developing an efficient and scalable purification process.
Key Physicochemical Properties to Consider:
-
Boiling Point: The boiling point of the substituted ethyl propanoate and its potential impurities is a critical determinant for the feasibility of distillation. A significant difference in boiling points allows for effective separation.
-
Solubility: The solubility profile of the ester in various solvents, including water and organic solvents, governs the choice of solvents for liquid-liquid extraction and recrystallization.[7] Ethyl propanoate itself is sparingly soluble in water but miscible with many organic solvents like alcohol and ether.[7]
-
Polarity: The polarity of the molecule influences its interaction with stationary phases in chromatographic separations.
-
Solid vs. Liquid State: Whether the substituted ethyl propanoate is a solid or a liquid at room temperature will determine if recrystallization is a viable primary purification method.
-
Presence of Azeotropes: The formation of azeotropes, particularly with water or ethanol, can complicate purification by simple distillation and may necessitate specialized techniques like azeotropic or extractive distillation.[1][5][6]
-
Chirality: For chiral substituted ethyl propanoates, enantiomeric separation requires specialized techniques such as chiral chromatography.[8][9][10][11][12]
Common Impurities in Substituted Ethyl Propanoate Synthesis:
-
Unreacted propionic acid derivative
-
Excess ethanol
-
Acid catalyst (e.g., sulfuric acid)[5]
-
Side-reaction products
Purification Techniques and Protocols
This section details the most common and effective purification techniques for substituted ethyl propanoates, complete with step-by-step protocols and expert insights.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental and widely used technique for the initial workup of crude substituted ethyl propanoates, particularly after synthesis.[13][14] It is effective for removing water-soluble impurities such as acid catalysts and unreacted ethanol.
Causality Behind Experimental Choices: The choice of washing solutions is critical. A dilute basic solution (e.g., sodium bicarbonate) is used to neutralize and remove the acidic catalyst and any unreacted carboxylic acid. A subsequent wash with brine (saturated NaCl solution) helps to break up emulsions and reduce the solubility of the organic product in the aqueous phase, thereby improving the yield.
Protocol for Liquid-Liquid Extraction:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer. This initial wash removes the bulk of water-soluble impurities.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: Stopper the funnel and invert it gently, frequently venting to release the pressure from the evolved CO₂ gas. This step neutralizes and removes any remaining acid catalyst and unreacted carboxylic acid.
-
Wash the organic layer with deionized water to remove any residual sodium bicarbonate.
-
Finally, wash the organic layer with brine. This helps to remove dissolved water from the organic layer.[5]
-
Drain the organic layer containing the purified ester into a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Filter to remove the drying agent. The resulting solution contains the partially purified substituted ethyl propanoate.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for the purification of substituted ethyl propanoates using liquid-liquid extraction.
Distillation
Distillation is a powerful technique for purifying liquid substituted ethyl propanoates, especially for separating them from non-volatile impurities or solvents with significantly different boiling points.[2][3][4][15][16]
Types of Distillation:
-
Simple Distillation: Suitable when the boiling point difference between the desired ester and impurities is large (> 25 °C).
-
Fractional Distillation: Employed when the boiling points are closer. A fractionating column provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation.[5]
-
Vacuum Distillation: Used for high-boiling point esters or those that are thermally sensitive and might decompose at their atmospheric boiling point.
-
Azeotropic Distillation: This technique is particularly useful for removing water from the reaction mixture, which can be challenging due to the formation of azeotropes.[1] An entrainer (e.g., toluene) is added to form a new, lower-boiling azeotrope with water, which is then distilled off.
-
Reactive Distillation: This advanced technique combines the chemical reaction (esterification) and separation (distillation) in a single unit. This can improve conversion rates and product purity.[1][4]
Protocol for Fractional Distillation:
-
Set up a fractional distillation apparatus, ensuring all glassware is dry.
-
Place the crude, dried substituted ethyl propanoate in the distillation flask along with a few boiling chips.
-
Slowly heat the distillation flask.
-
Monitor the temperature at the still head. The temperature will rise and then stabilize at the boiling point of the first fraction (the component with the lowest boiling point).
-
Collect the different fractions in separate receiving flasks as the temperature changes. The fraction collected at the literature boiling point of the desired substituted ethyl propanoate will be the purified product.
-
Continue distillation until the desired product has been collected, then stop heating.
Workflow for Fractional Distillation
Caption: Workflow for the purification of liquid substituted ethyl propanoates by fractional distillation.
Recrystallization
For substituted ethyl propanoates that are solid at room temperature, recrystallization is an excellent method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality Behind Experimental Choices: The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Protocol for Recrystallization:
-
Choose a suitable solvent or solvent pair.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
A patent for the purification of ethyl 3-(pyridin-2-ylamino)propanoate describes a method involving silica gel adsorption followed by recrystallization to obtain a high-purity product.[17]
Workflow for Recrystallization
Caption: Workflow for the purification of solid substituted ethyl propanoates by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for purifying small to moderate quantities of substituted ethyl propanoates and for separating isomers.
Causality Behind Experimental Choices: The choice of stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent) is crucial. The polarity of the eluent is adjusted to achieve optimal separation; a less polar eluent will move less polar compounds faster, while a more polar eluent will move more polar compounds faster.
Protocol for Column Chromatography:
-
Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in a non-polar solvent.
-
Dissolve the crude substituted ethyl propanoate in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the column with a solvent system of appropriate polarity. A gradient of increasing polarity can be used to separate compounds with a wide range of polarities.
-
Collect the fractions as they elute from the column.
-
Analyze the fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified substituted ethyl propanoate.
High-performance liquid chromatography (HPLC) offers a more efficient and automated approach to chromatographic separation and can be used for both analytical and preparative scale purifications.[18] For chiral substituted ethyl propanoates, HPLC with a chiral stationary phase is the method of choice for separating enantiomers.[8][10]
Data Presentation
Table 1: Physicochemical Properties of Ethyl Propanoate
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [19] |
| Molecular Weight | 102.13 g/mol | [19] |
| Boiling Point | 99 °C | |
| Melting Point | -73 °C | |
| Density | 0.888 g/cm³ at 25 °C | |
| Solubility in Water | Sparingly soluble | [7] |
| logP (octanol/water) | 1.21 | [19] |
Table 2: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Applications |
| Diethyl Ether | 34.6 | 2.8 | LLE, Chromatography |
| Dichloromethane | 39.6 | 3.1 | LLE, Chromatography |
| Ethyl Acetate | 77.1 | 4.4 | LLE, Chromatography, Recrystallization |
| Hexane | 69 | 0.1 | Chromatography, Recrystallization |
| Ethanol | 78.4 | 4.3 | Recrystallization |
| Water | 100 | 10.2 | LLE (as washing agent) |
Conclusion
The purification of substituted ethyl propanoates is a critical step in their synthesis and is essential for ensuring their suitability for various high-stakes applications. A judicious selection of purification techniques, based on the specific properties of the target molecule and the impurities present, is key to achieving high purity and yield. This guide provides a robust framework of protocols and expert insights to aid researchers in navigating the challenges of purifying this important class of compounds.
References
- 1. Ethyl Propanoate: Mechanism in Esterification Process Optimization [eureka.patsnap.com]
- 2. Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis [eureka.patsnap.com]
- 3. Ethyl Propanoate in Advanced Catalytic Reaction Methodologies [eureka.patsnap.com]
- 4. Ethyl Propanoate in Organic Acid Production: Process Improvements [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. osti.gov [osti.gov]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. Sustainable Production Techniques for Ethyl Propanoate [eureka.patsnap.com]
- 16. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 17. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 18. Ethyl propionate | SIELC Technologies [sielc.com]
- 19. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(quinolin-6-yl)propanoate in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This heterocyclic motif is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[3][4] Ethyl 2-(quinolin-6-yl)propanoate, a derivative of this esteemed scaffold, represents a promising, yet underexplored, molecule for the development of novel therapeutic agents. Its structural features, combining the quinoline core with a propanoate side chain, offer a unique platform for chemical modification and optimization of biological activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis, purification, and in-vitro evaluation of this compound. We will delve into its potential as an anticancer and anti-inflammatory agent, drawing upon the established bioactivities of structurally related quinoline derivatives and proposing plausible mechanisms of action.
Chemical Profile and Synthesis
Compound: this compound Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.27 g/mol CAS Number: 1193317-61-1[5]
Rationale for Synthetic Approach
The synthesis of this compound can be approached through several established methods for C-C bond formation on the quinoline core. A robust and adaptable strategy involves the nucleophilic substitution of a haloquinoline with a malonic ester derivative, followed by decarboxylation. This method is advantageous due to the commercial availability of starting materials and the generally high yields. While a specific protocol for the 6-substituted isomer is not widely published, the synthesis of the analogous Ethyl 2-(quinolin-4-yl)propanoate provides a well-documented and transferable procedure.[6]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from the synthesis of the structurally similar Ethyl 2-(quinolin-4-yl)propanoate.[6]
Materials:
-
6-Bromoquinoline
-
Diethyl methylmalonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of Diethyl Sodiomethylmalonate: To a magnetically stirred solution of diethyl methylmalonate (1.2 equivalents) in dry DMF, slowly add sodium hydride (1.2 equivalents) in portions at 0 °C. After the vigorous exothermic reaction subsides, allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add 6-bromoquinoline (1 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure to yield a crude oil. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.
Medicinal Chemistry Applications: A Predictive Outlook
While specific biological data for this compound is limited, the extensive research on its isomers and other quinoline derivatives allows for a strong predictive assessment of its potential therapeutic applications.
Anticancer Potential
The quinoline scaffold is a well-established pharmacophore in oncology.[7] Numerous quinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[8] The anticancer effects of quinolines are often attributed to their ability to intercalate DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cell proliferation and survival.[9]
Plausible Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are critical regulators of inflammation, cell proliferation, and apoptosis.[10][11] Their dysregulation is a hallmark of many cancers. Recent studies have shown that certain quinoline derivatives can inhibit the canonical NF-κB pathway, preventing the nuclear translocation of p65 and subsequent transcription of pro-inflammatory and pro-survival genes.[12] Similarly, the MAPK pathway is a known target for anticancer drug development, and its modulation by small molecules can lead to cell cycle arrest and apoptosis.[10]
Caption: Plausible modulation of NF-κB and MAPK pathways.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The anti-inflammatory properties of quinoline derivatives are well-documented.[6] The proposed inhibition of the NF-κB and MAPK pathways by this compound would also underpin its potential as an anti-inflammatory agent, as these pathways are central to the production of inflammatory mediators such as iNOS and COX-2.[13][14]
In-Vitro Evaluation Protocols
The following protocols provide a framework for the initial in-vitro evaluation of this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a crucial technique for determining the purity of the synthesized compound.[16][17]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified this compound in acetonitrile. Dilute to a working concentration of 50-100 µg/mL with the mobile phase.
-
Analysis: Inject the sample onto the equilibrated HPLC system and run the gradient program.
-
Data Analysis: Integrate the peak corresponding to the product and calculate the purity based on the peak area percentage.
Data Presentation: Quantitative Summary
| Parameter | Expected Value/Range | Significance |
| Purity (HPLC) | >95% | Ensures that the observed biological activity is due to the target compound. |
| IC₅₀ (Cancer Cell Lines) | 1-50 µM (Predicted) | Quantifies the cytotoxic potency of the compound. |
| IC₅₀ (Normal Cell Lines) | >100 µM (Predicted) | Indicates selectivity towards cancer cells over healthy cells. |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. The protocols and application notes provided herein offer a comprehensive guide for its synthesis, purification, and initial in-vitro evaluation. Based on the well-established bioactivities of related quinoline derivatives, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK.
Future research should focus on the comprehensive biological evaluation of this compound, including its screening against a broader panel of cancer cell lines and in-vivo efficacy studies in relevant animal models. Elucidation of its precise mechanism of action through molecular docking and target identification studies will be crucial for its further development as a potential drug candidate. The ester functionality also provides a handle for the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR), which will be instrumental in optimizing its potency and selectivity.
References
- 1. Quinoline-6-carboxylic acid (10349-57-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Determining the Purity of Ethyl 2-(quinolin-6-yl)propanoate
Introduction: The Critical Role of Purity in Drug Development
Ethyl 2-(quinolin-6-yl)propanoate is a heterocyclic compound with a quinoline core, a structure of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by quinoline derivatives. As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity of this compound is a cornerstone of its development. A robust analytical framework ensures the identity, strength, quality, and purity of the compound, which is paramount for the safety and efficacy of potential drug products. This document provides a comprehensive guide to the analytical methods for determining the purity of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
Strategic Approach to Purity Determination
A multi-faceted analytical approach is essential for a comprehensive purity assessment of this compound. No single technique can provide all the necessary information. Therefore, we advocate for a combination of chromatographic and spectroscopic methods to identify and quantify the main component and any potential impurities. This orthogonal approach, where different techniques with different separation and detection principles are used, provides a high degree of confidence in the analytical results.[4]
The primary analytical techniques detailed in this guide are:
-
High-Performance Liquid Chromatography (HPLC): For the quantitative determination of purity and the separation of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the main component, as well as the identification of structurally related impurities.
-
Mass Spectrometry (MS): For accurate mass determination and structural confirmation.
-
Chiral Separation: To resolve and quantify enantiomers, as the molecule contains a chiral center.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Principle: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry. It separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. A UV detector is suitable for this compound due to the UV-absorbing quinoline chromophore.
Rationale for Method Design: The selection of a C18 column provides a versatile stationary phase for the separation of a wide range of compounds with varying polarities. A gradient elution with acetonitrile and water allows for the efficient elution of both polar and non-polar impurities. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase helps to ensure good peak shape for the basic quinoline nitrogen.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. |
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are reported as area percentages.
-
Method Validation (as per ICH Q2(R1))[1][2][3]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by spiking the sample with known impurities and demonstrating their resolution from the main peak.
-
Linearity: Analyze a series of solutions with known concentrations of this compound to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Rationale for Method Design: A non-polar or medium-polarity capillary column is generally suitable for the analysis of quinoline derivatives.[5] A temperature-programmed oven allows for the separation of compounds with a range of boiling points. The mass spectrometer provides high sensitivity and specificity for identification.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. |
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related impurities.
-
Caption: Workflow for GC-MS Impurity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of each nucleus (e.g., ¹H and ¹³C) in the molecule. For purity analysis, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of impurities if their signals are resolved from the main component.
Expected ¹H and ¹³C NMR Spectral Data for this compound
The following table summarizes the predicted chemical shifts (δ) for the main nuclei. Actual values may vary depending on the solvent and other experimental conditions.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | t | 3H | -OCH₂CH₃ | |
| ~1.7 | d | 3H | -CH(CH₃ )CO- | |
| ~4.2 | q | 2H | -OCH₂ CH₃ | |
| ~4.5 | q | 1H | -CH (CH₃)CO- | |
| ~7.5-8.5 | m | 6H | Aromatic-H | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~14 | -OCH₂CH₃ | |||
| ~19 | -CH(CH₃ )CO- | |||
| ~45 | -CH (CH₃)CO- | |||
| ~61 | -OCH₂ CH₃ | |||
| ~122-150 | Aromatic-C | |||
| ~174 | C =O |
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for full structural confirmation.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum. Compare the integrals of the analyte signals to those of the internal standard to determine the purity (qNMR).
-
Identify impurities by their characteristic signals that do not correspond to the main component.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.[8][9] This is a powerful tool for confirming the identity of the synthesized compound.
Expected Mass Spectral Data
-
Molecular Formula: C₁₄H₁₅NO₂
-
Exact Mass: 229.1103
-
Expected [M+H]⁺: 230.1176
Experimental Protocol: HRMS Analysis
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC system.
-
Acquire the spectrum in positive ion mode.
-
-
Data Analysis:
-
Compare the measured m/z of the [M+H]⁺ ion with the theoretical value. The mass error should typically be less than 5 ppm.
-
Chiral Separation for Enantiomeric Purity
Principle: this compound contains a chiral center at the carbon bearing the methyl group. Therefore, it can exist as a pair of enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer is biologically active, while the other may be inactive or even have undesirable side effects.[10] Chiral chromatography is used to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation:
-
HPLC system with a UV or DAD detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
Conclusion
The analytical methods detailed in these application notes provide a robust framework for establishing the purity of this compound. The combination of chromatographic and spectroscopic techniques ensures a comprehensive evaluation of the compound's identity, strength, and quality. It is imperative that these methods are validated according to the principles outlined in the ICH Q2(R1) guideline to ensure the reliability and accuracy of the data generated, which is a critical step in the journey of a potential new drug from the laboratory to the clinic.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. scilit.com [scilit.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Studies of Ethyl 2-(quinolin-6-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Research
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and notably, antimicrobial properties.[1] The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has spurred significant research into the synthesis and evaluation of new quinoline derivatives.[2][3] This document provides a detailed guide for the investigation of Ethyl 2-(quinolin-6-yl)propanoate , a specific quinoline derivative, for its potential antimicrobial applications. While direct antimicrobial data for this exact compound is not yet prevalent in public-domain literature, extensive research on its structural analogs, particularly substituted ethyl 2-(quinolin-4-yl)propanoates, has demonstrated promising antimicrobial activity against a range of microorganisms.[4][5] These application notes are therefore designed to provide a robust framework for the systematic evaluation of this compound, leveraging insights from closely related compounds.
Compound Profile: this compound
-
Chemical Name: this compound
-
Molecular Formula: C₁₄H₁₅NO₂[6]
-
Molecular Weight: 229.27 g/mol [6]
-
Chemical Structure:
(A placeholder for the chemical structure image)
-
Description: This compound features a quinoline ring substituted at the 6-position with an ethyl propanoate group. The ester functionality offers a site for potential further chemical modifications in structure-activity relationship (SAR) studies.[6]
Anticipated Antimicrobial Activity: Insights from Structural Analogs
While specific data for this compound is pending experimental determination, studies on substituted ethyl 2-(quinolin-4-yl)propanoates provide valuable preliminary insights. These analogs have shown modest to potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4]
Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related Ethyl 2-(quinolin-4-yl)propanoates against a Panel of Microorganisms [4]
| Microorganism | Gram Stain | MIC Range of Analogs (µg/mL) |
| Staphylococcus aureus | Gram-positive | >100 |
| Enterococcus faecalis | Gram-positive | >100 |
| Staphylococcus epidermidis | Gram-positive | >100 |
| Bacillus subtilis | Gram-positive | >100 |
| Escherichia coli | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
| Klebsiella pneumoniae | Gram-negative | >100 |
| Helicobacter pylori | Gram-negative | 25 - >100 |
| Candida albicans | Fungus | >100 |
Note: This data is for structural analogs and should be used as a guide for designing experiments for this compound. The actual activity of the target compound may differ.
Experimental Protocols
The following protocols are based on established methodologies for antimicrobial susceptibility testing and are tailored for the evaluation of novel compounds like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
0.5 McFarland standard
-
Sterile saline or broth
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture, suspend several colonies of the test microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A row with a standard antibiotic undergoing serial dilutions and inoculation.
-
Solvent Control: A row with serial dilutions of DMSO (at the same concentrations present in the compound wells) and inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of the test compound that kills 99.9% of the initial microbial inoculum.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate each aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC/MFC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% reduction in CFUs).
Potential Mechanisms of Action
The antimicrobial activity of quinoline derivatives can be attributed to several mechanisms. The specific mechanism of this compound will require dedicated investigation, but potential pathways based on related compounds include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics, leading to the inhibition of DNA replication and repair, ultimately causing bacterial cell death.[6]
-
Disruption of the Cell Membrane: Some quinoline derivatives have been shown to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[5]
-
Enzyme Inhibition: Quinolines can inhibit other essential microbial enzymes, such as peptide deformylase, which is crucial for bacterial protein synthesis.[7][8]
Hypothesized Mechanism of Action Pathway
Caption: Potential mechanisms of action.
Conclusion and Future Directions
This compound represents a promising candidate for antimicrobial drug discovery, building on the established potential of the quinoline scaffold. The protocols outlined in this document provide a comprehensive framework for its initial antimicrobial evaluation. Should this compound exhibit significant activity, further studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its efficacy in in vivo models of infection. Structure-activity relationship studies, involving the synthesis and testing of related derivatives, will also be crucial in optimizing its antimicrobial potency and pharmacological properties.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxo-3-(quinolin-8-yl)propanoate | 96057-61-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In-Vitro Activity of Novel Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the in-vitro assessment of novel quinoline-based antimicrobial agents. Quinolines represent a critical class of compounds with a broad spectrum of activity, and rigorous, standardized evaluation is paramount in the discovery and development of new therapeutic candidates.[1][2][3] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, ensuring that the described methodologies are robust, reproducible, and self-validating. We will cover the primary determination of antimicrobial potency via Minimum Inhibitory Concentration (MIC) assays, secondary assays to elucidate the mechanism of action, and essential cytotoxicity screening to establish a preliminary safety profile. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a clear pathway for generating high-quality, comparable data.[4][5][6][7]
Introduction: The Enduring Importance of Quinolines
Quinolines are heterocyclic aromatic compounds that form the core scaffold of many successful antimicrobial drugs, most notably the fluoroquinolones.[2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] This targeted action provides potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[8] However, the rise of microbial resistance necessitates the development of novel quinoline derivatives that can overcome existing resistance mechanisms or exhibit enhanced activity.[9][10][11]
The initial stages of evaluating these novel compounds rely heavily on in-vitro assays. These experiments are foundational, providing the first critical data points on a compound's potential efficacy and safety. A well-designed in-vitro assessment protocol should not only quantify antimicrobial activity but also offer insights into the compound's mode of action and its selectivity for microbial versus mammalian cells.
Foundational Principles of In-Vitro Assessment
The overarching goal of this protocol is to systematically characterize the antimicrobial properties of a novel quinoline compound. This is achieved through a tiered approach, beginning with broad screening for activity and progressively moving towards more detailed mechanistic and safety evaluations.
Caption: Tiered approach to in-vitro evaluation of novel quinolines.
Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a widely accepted, high-throughput technique for determining MIC values and is recommended by both CLSI and EUCAST.[11][12]
Rationale for Broth Microdilution
The choice of broth microdilution is based on several key advantages:
-
Quantitative Results: It provides a precise MIC value (e.g., in µg/mL), which is more informative than qualitative methods like disk diffusion.[8]
-
High Throughput: The 96-well plate format allows for the simultaneous testing of multiple compounds against various bacterial strains.
-
Standardization: The methodology is well-documented and standardized by regulatory bodies, ensuring inter-laboratory comparability of results.[5][13]
-
Efficiency: It requires relatively small volumes of reagents and test compounds.[14]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Novel quinoline compounds
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and relevant clinical isolates)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile DMSO (for dissolving compounds)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Quinolone Stock Solutions:
-
Dissolve the novel quinoline compounds in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Causality: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock is crucial for minimizing the final concentration of DMSO in the assay, as it can have inhibitory effects on bacterial growth at higher concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for standardizing the bacterial density, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the quinoline stock solution (or a pre-diluted intermediate concentration) to the first column of wells. This creates the starting concentration for the serial dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last dilution column.
-
This results in a plate with a range of quinoline concentrations, typically from 256 µg/mL down to 0.06 µg/mL.[11]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include essential controls:
-
Positive Control: Wells containing bacteria and broth but no quinoline compound (should show growth).
-
Negative Control: Wells with broth only (should show no growth).
-
Vehicle Control: Wells with bacteria, broth, and the highest concentration of DMSO used in the assay.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. A reading mirror or an automated plate reader can be used.
-
The MIC is the lowest concentration of the quinoline compound where no visible growth (turbidity) is observed.[12]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation and Interpretation
MIC values should be recorded and tabulated for easy comparison across different compounds and bacterial strains.
| Compound | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Novel Quinolone A | 2 | 0.5 | 8 |
| Novel Quinolone B | 8 | 1 | 32 |
| Ciprofloxacin | 0.015 | 0.25 | 0.5 |
Secondary Assays: Elucidating Mechanism and Cidal Activity
Once a compound shows promising MIC values, further investigation is required to understand its biological effects more deeply.
Mechanism of Action: DNA Gyrase Inhibition Assay
Since the primary target of quinolones is bacterial DNA gyrase, a direct enzymatic assay can confirm this mechanism of action.[1][15] This is a crucial step to verify that the novel compound operates through the expected pathway.
Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase on a relaxed plasmid DNA substrate. The different topological forms of the plasmid (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Protocol Outline:
-
Reaction Setup: Combine relaxed plasmid DNA (substrate), purified E. coli DNA gyrase, ATP, and reaction buffer in a microcentrifuge tube.
-
Compound Addition: Add varying concentrations of the novel quinoline. Include a positive control (e.g., ciprofloxacin) and a no-drug control.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow the enzymatic reaction to proceed.
-
Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).
-
Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster in the gel. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.[15]
Safety Profiling: In-Vitro Cytotoxicity Assessment
A critical aspect of drug development is ensuring that a compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells.[16] The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[16][17]
Rationale for the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[16]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Novel quinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline compounds in culture medium.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include controls: untreated cells (negative control) and medium only (blank).[16]
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).[12][18]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Presentation
The results are typically expressed as a percentage of cell viability compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated using dose-response curve fitting software.
| Compound | IC₅₀ on HEK293 cells (µM) |
| Novel Quinolone A | >100 |
| Novel Quinolone B | 25 |
| Doxorubicin (Control Toxin) | 1.2 |
A higher IC₅₀ value indicates lower cytotoxicity and is a desirable characteristic for a potential therapeutic agent.
Conclusion
This application note provides a robust, multi-tiered protocol for the initial in-vitro evaluation of novel quinoline compounds. By adhering to standardized methods for determining MIC, investigating the mechanism of action, and assessing cytotoxicity, researchers can generate reliable and comprehensive data. This foundational dataset is essential for making informed decisions about which compounds possess the desired potency and selectivity to advance into further preclinical development. The emphasis on understanding the "why" behind each step ensures that the resulting data is not only accurate but also scientifically sound, forming a trustworthy basis for the long and complex journey of drug discovery.
References
- 1. In vitro activity of some newer quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. goums.ac.ir [goums.ac.ir]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Chemistry Approaches in Quinoline Synthesis
Introduction: The Imperative for Sustainable Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Historically, the synthesis of these vital heterocyclic compounds has often relied on classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions.[4][5][6][7][8] While effective, these traditional approaches frequently involve harsh conditions, such as high temperatures, strong acids, the use of toxic reagents, and the generation of significant chemical waste, running counter to the modern principles of sustainable chemistry.[1][9][10]
The global push towards environmentally benign chemical manufacturing has catalyzed a paradigm shift in synthetic organic chemistry.[11][12] This guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview and actionable protocols for green chemistry approaches to quinoline synthesis. We will explore methodologies that minimize environmental impact by employing alternative energy sources, reusable catalysts, and eco-friendly reaction media, without compromising on efficiency or yield.[2][11][12] Our focus is on providing not just procedural steps, but also the scientific rationale behind these greener, more sustainable strategies.
Microwave-Assisted Quinoline Synthesis: A Revolution in Reaction Efficiency
Microwave irradiation has emerged as a powerful tool in green chemistry, offering a non-conventional energy source that can dramatically accelerate reaction rates, often leading to higher yields and improved product purity with significantly reduced reaction times compared to conventional heating.[13][14][15] This is attributed to the efficient and uniform heating of the reaction mixture through dielectric polarization, bypassing the slower process of thermal conduction.
Causality and Experimental Insight:
The primary advantage of microwave synthesis lies in its rapid energy transfer. For many quinoline syntheses, particularly multicomponent reactions or those requiring significant activation energy like the Friedländer annulation, microwave heating can reduce reaction times from several hours to mere minutes.[16][17][18] This rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods.[17] The choice of solvent is critical; polar solvents like DMF or ethanol are often used as they couple efficiently with microwave irradiation, but solvent-free "dry media" approaches on solid supports like silica or alumina also prove highly effective.[14][19]
Protocol 1: Microwave-Assisted Friedländer Synthesis of Substituted Quinolines
This protocol describes a rapid, catalyst-free synthesis of a substituted quinoline via the Friedländer reaction under microwave irradiation.[18]
Materials:
-
5-Amino-1-phenylpyrazole
-
Dimedone
-
3-Formyl-2-oxo-quinoline
-
Dimethylformamide (DMF)
-
Ethanol
-
Microwave synthesis vial (10 mL capacity) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave synthesis vial, combine 5-amino-1-phenylpyrazole (0.05 mmol), dimedone (0.05 mmol), and the 3-formyl-quinoline derivative (0.05 mmol).
-
Solvent Addition: Add 1.0 mL of DMF to the vial.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Irradiate the mixture at 125–135 °C for 8–20 minutes. (Note: Reaction time may vary depending on the specific substrates used. Monitor via TLC). The microwave power is typically set to 250 W.[16][18]
-
Cooling and Isolation: After irradiation is complete, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Work-up: Collect the solid product by filtration. Wash the product with cold ethanol (2 x 3 mL) to remove any residual DMF and unreacted starting materials.
-
Drying: Dry the purified product in air to obtain the final quinoline derivative.
Workflow for Microwave-Assisted Synthesis
Caption: General experimental workflow for microwave-assisted quinoline synthesis.
Ultrasound-Assisted Quinoline Synthesis: The Power of Acoustic Cavitation
Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. The formation, growth, and implosion of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, leading to a dramatic enhancement in reaction rates and yields.[20][21][22] This technique is an excellent green alternative, as it often allows for milder overall reaction conditions and shorter reaction times.[20][22]
Causality and Experimental Insight:
The chemical effects of ultrasound are not due to a direct interaction of sound waves with molecules but are the result of cavitation. This process creates immense local energy, accelerating mass transfer and breaking chemical bonds. In quinoline synthesis, this can facilitate steps like N-alkylation or cycloaddition, reducing the need for harsh reagents or high bulk temperatures.[20][21] The result is often a cleaner reaction with fewer byproducts, aligning perfectly with the principles of green chemistry. The choice of a solvent with a suitable vapor pressure is important to facilitate effective cavitation.
Protocol 2: Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones
This protocol details an efficient, acid-catalyzed condensation performed under ultrasonic irradiation at room temperature.[23]
Materials:
-
6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde (1 mmol)
-
Aromatic acid hydrazide (1 mmol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ultrasonic bath/reactor
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a suitable flask, dissolve equimolar quantities (1 mmol) of the quinoline-3-carbaldehyde and the aromatic acid hydrazide in absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Expose the mixture to ultrasonic waves for 4–6 minutes at room temperature.
-
Product Precipitation: The product will precipitate out of the solution during the reaction.
-
Isolation and Washing: Filter the precipitated solid. Wash the product with hot ethanol to remove any unreacted starting materials.
-
Drying: Dry the solid to afford the pure acylhydrazone derivative.
Comparative Performance Data
The following table compares the efficiency of the ultrasound-assisted method with conventional heating for the synthesis of piperidinyl-quinoline acylhydrazones.[23]
| Method | Reaction Time | Yield (%) | Conditions |
| Ultrasound | 4–6 min | 90-95% | Room Temperature |
| Conventional Heating | 15–45 min | 85-90% | Reflux in Ethanol |
Nanocatalysis: The Frontier of Reusable and Efficient Catalysts
The application of nanocatalysts represents a significant advancement in green quinoline synthesis.[1][4] Due to their high surface-area-to-volume ratio, nanocatalysts exhibit exceptional catalytic activity, often at lower catalyst loadings and under milder conditions than their bulk counterparts.[1] Furthermore, many nanocatalyst systems, particularly those based on magnetic nanoparticles (e.g., Fe₃O₄), offer the significant green advantage of being easily recoverable and reusable for multiple reaction cycles without a substantial loss in activity.[4][24]
Causality and Experimental Insight:
Nanocatalysts provide a high density of active sites, accelerating the reaction. For instance, in a Friedländer synthesis, Lewis acidic sites (like Zn²⁺ on ZnO NPs) can activate carbonyl groups, while Lewis basic sites (O²⁻) can facilitate the deprotonation of α-methylene groups, synergistically promoting the condensation and cyclization steps.[1] The magnetic core of catalysts like Fe₃O₄ allows for simple separation from the reaction mixture using an external magnet, eliminating the need for tedious filtration or chromatographic purification of the catalyst.[24] This reusability drastically reduces catalyst waste and cost, making the process more economical and sustainable.
Protocol 3: Magnetite Nanoparticle (Fe₃O₄) Catalyzed Solvent-Free Quinoline Synthesis
This protocol describes a highly efficient, solvent-free Friedländer annulation using a recyclable magnetic nanoparticle-supported acidic ionic liquid as the catalyst.[24]
Materials:
-
2-Amino-5-chlorobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.5 mmol)
-
Magnetite nanoparticle-supported acidic ionic liquid (IL-1@Fe₃O₄) (100 mg)[24]
-
Heating mantle or oil bath
-
External magnet
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 2-amino-5-chlorobenzophenone (1 mmol), ethyl acetoacetate (1.5 mmol), and the IL-1@Fe₃O₄ catalyst (100 mg).
-
Solvent-Free Reaction: Heat the mixture at 80-90 °C with stirring. The reaction proceeds under solvent-free conditions. Monitor the reaction progress using TLC (typically complete within 15-60 minutes).
-
Product Extraction: After the reaction is complete, cool the mixture to room temperature. Add ethanol to dissolve the product and separate it from the solid catalyst.
-
Catalyst Recovery: Place a strong external magnet against the side of the flask. The magnetic catalyst will be attracted to the magnet, allowing the clear solution containing the product to be easily decanted.
-
Catalyst Washing and Reuse: Wash the recovered catalyst with ethanol, dry it, and it is ready for reuse in subsequent reactions. The catalyst can be reused for up to six cycles with minimal loss of activity.[24]
-
Product Isolation: Evaporate the solvent from the decanted solution to obtain the crude product. Purify further by recrystallization if necessary.
Catalyst Reusability Data
| Cycle | Yield (%) |
| 1 | 96 |
| 2 | 95 |
| 3 | 95 |
| 4 | 94 |
| 5 | 93 |
| 6 | 92 |
Data adapted from reference[24] for the reaction between 2-amino-5-chlorobenzophenone and ethyl acetoacetate.
Solvent-Free and Aqueous Phase Synthesis
Two of the core principles of green chemistry are the elimination of volatile organic compounds (VOCs) and the use of safer solvents.[2] Solvent-free reactions (or "neat" reactions) and the use of water as a reaction medium are exemplary implementations of these principles.
Causality and Experimental Insight:
Solvent-free synthesis minimizes waste, reduces environmental pollution, and can simplify product work-up.[19][25] In many cases, the absence of a solvent can also lead to higher reaction rates due to increased reactant concentration. These reactions are often facilitated by heterogeneous catalysts or energy sources like microwaves.[19][25]
Aqueous-phase synthesis leverages water as a cheap, non-toxic, and non-flammable solvent.[26][27] While organic reactants may have low solubility in water, the hydrophobic effect can sometimes accelerate reactions by bringing nonpolar molecules together. Furthermore, unique reactivity and selectivity not observed in organic solvents can be achieved.[27]
Protocol 4: Catalyst-Free Friedländer Synthesis in Water
This protocol outlines a remarkably green and simple synthesis of quinolines in water, completely avoiding the need for any catalyst.[27]
Materials:
-
2-Aminobenzaldehyde (1 mmol)
-
Ketone (e.g., Acetophenone) (1.2 mmol)
-
Water
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).
-
Heating: Heat the mixture to 70 °C with vigorous stirring.
-
Reaction Time: Maintain the temperature and stirring for approximately 3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the quinoline product.
Green Chemistry Logic: Comparing Synthesis Strategies
Caption: Comparison of traditional vs. green synthesis pathways for quinolines.
Conclusion
The transition to green and sustainable methods for quinoline synthesis is not merely an academic exercise but a necessary evolution in chemical manufacturing. The approaches detailed in this guide—microwave irradiation, ultrasound assistance, nanocatalysis, and solvent-free/aqueous systems—demonstrate that environmental responsibility and chemical efficiency can be co-optimized. By adopting these protocols, researchers can significantly reduce waste, conserve energy, and create safer laboratory environments, all while advancing the synthesis of this critically important class of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. iipseries.org [iipseries.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ias.ac.in [ias.ac.in]
- 20. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
The Strategic Application of Ethyl 2-(quinolin-6-yl)propanoate as a Versatile Intermediate in Contemporary Drug Discovery
Introduction: The Quinoline Scaffold and the Significance of the C6-Propanoate Moiety
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. The diverse reactivity of the quinoline nucleus allows for functionalization at various positions, leading to a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4]
Among the myriad of quinoline derivatives, Ethyl 2-(quinolin-6-yl)propanoate (CAS No. 1193317-61-1) has emerged as a particularly valuable intermediate in drug discovery.[5] The propanoate side chain at the C6-position offers a unique combination of structural features and synthetic versatility. The ethyl ester provides a readily modifiable handle for the introduction of diverse functionalities, most commonly through hydrolysis to the corresponding carboxylic acid followed by amide bond formation. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituent introduced at this position. Furthermore, the chiral center at the alpha-carbon of the propanoate moiety introduces the potential for stereospecific interactions with biological targets, a critical consideration in modern drug design.
This technical guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. The protocols and insights presented herein are grounded in established chemical principles and aim to facilitate the efficient and strategic use of this versatile building block.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1193317-61-1 | [5] |
| Molecular Formula | C₁₄H₁₅NO₂ | [5] |
| Molecular Weight | 229.27 g/mol | [5] |
| Storage | 2-8°C, sealed, dry | [5] |
Synthetic Protocols for this compound and its Carboxylic Acid Analogue
Protocol 1: Synthesis of 2-(Quinolin-6-yl)propanoic acid via the Willgerodt-Kindler Reaction
A plausible and efficient route to the carboxylic acid precursor of this compound starts from the commercially available 6-acetylquinoline. The Willgerodt-Kindler reaction is a classic and reliable method for converting aryl alkyl ketones to the corresponding thioamides, which can then be readily hydrolyzed to the carboxylic acid.[6][7]
Workflow for the Synthesis of 2-(Quinolin-6-yl)propanoic acid
References
- 1. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and processes related to preparing the same - Google Patents [patents.google.com]
- 4. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [drugfuture.com]
Comprehensive Spectroscopic and Spectrometric Analysis of Ethyl 2-(quinolin-6-yl)propanoate
An Application Note for the Structural Elucidation of Novel Pharmaceutical Compounds
Abstract: This application note provides a detailed methodological framework for the comprehensive structural analysis of Ethyl 2-(quinolin-6-yl)propanoate, a heterocyclic compound with a scaffold analogous to profen-class non-steroidal anti-inflammatory drugs (NSAIDs). The precise characterization of such novel molecules is a cornerstone of drug discovery and development, ensuring identity, purity, and a foundational understanding of structure-activity relationships. We present integrated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), including both low-resolution and high-resolution techniques. The causality behind experimental choices is discussed, and predictive data is provided to guide researchers in their analytical workflows.
Introduction: The Analytical Imperative
This compound is a derivative of quinoline, a privileged scaffold in medicinal chemistry, and incorporates a propanoate side chain characteristic of widely used NSAIDs like ibuprofen and ketoprofen.[1][2] The unambiguous determination of its molecular structure is a critical prerequisite for further investigation into its pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold-standard techniques for this purpose, offering complementary information. NMR provides a detailed map of the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei, while MS determines the precise molecular mass and offers insights into the molecule's fragmentation, confirming its elemental composition.[3] This guide presents a robust, self-validating workflow for the definitive characterization of this target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to provide a detailed atom-by-atom picture of a molecule's connectivity and environment.[3] For this compound, ¹H NMR will define the number and relative positions of protons, while ¹³C NMR will identify all unique carbon environments.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. A meticulously prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.
-
Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of this compound for ¹H NMR analysis.[4] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm).[7] The use of a deuterated solvent is essential to avoid large, overwhelming solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system.[4]
-
Homogenization: Prepare the sample in a separate small vial to ensure complete dissolution.[5] Gentle vortexing can be applied. Insoluble particulates must be removed, as they disrupt the magnetic field homogeneity, causing significant line broadening.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched NMR tube.
-
Internal Standard: While the residual solvent peak can be used as a reference, adding a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) provides a more accurate chemical shift calibration.[5]
-
Final Steps: Cap the NMR tube securely and label it clearly. Gently invert the tube a few times to ensure the final solution is homogeneous.
Workflow: NMR Data Acquisition & Analysis
Predicted Spectral Data and Interpretation
The structure of this compound with systematic numbering is shown below. This numbering is used for the assignment of NMR signals.

Protons on the quinoline ring are expected in the aromatic region (δ 7.0-9.0 ppm). The H2 proton is significantly deshielded by the adjacent nitrogen atom.[3] The propanoate moiety protons will appear in the aliphatic region (δ 1.0-4.5 ppm).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 2 | ~8.8 | dd | 1H | ~150.0 |
| 3 | ~7.4 | dd | 1H | ~121.5 |
| 4 | ~8.1 | d | 1H | ~136.0 |
| 5 | ~8.0 | d | 1H | ~129.0 |
| 7 | ~7.7 | dd | 1H | ~128.5 |
| 8 | ~8.2 | d | 1H | ~127.0 |
| 9 (CH) | ~4.0 | q | 1H | ~45.0 |
| 10 (CH₃) | ~1.6 | d | 3H | ~18.5 |
| 11 (C=O) | - | - | - | ~174.0 |
| 12 (CH₂) | ~4.2 | q | 2H | ~61.0 |
| 13 (CH₃) | ~1.2 | t | 3H | ~14.0 |
| 4a | - | - | - | ~127.5 |
| 6 | - | - | - | ~135.0 |
| 8a | - | - | - | ~148.0 |
Note: d = doublet, t = triplet, q = quartet, dd = doublet of doublets. Chemical shifts are estimates and may vary based on experimental conditions.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula. Fragmentation patterns serve as a molecular fingerprint, further confirming the structure.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with Electron Ionization (EI) is a robust technique for analyzing volatile and thermally stable compounds like ethyl esters.[8][9]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as ethyl acetate or hexane.[8]
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5MS).
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for unambiguously confirming the elemental composition of a new compound.[10][11] Electrospray Ionization (ESI) is a soft ionization technique ideal for generating an intact protonated molecular ion.[12][13][14]
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in a solvent mixture compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
MS Parameters:
-
Ionization Mode: Positive Ion ESI.
-
Mass Range: Scan a range appropriate to include the expected molecular ion (e.g., m/z 100-500).
-
Resolution: >10,000 (FWHM).
-
Workflow and Predicted Fragmentation
Molecular Formula and Weight:
-
Formula: C₁₄H₁₅NO₂
-
Monoisotopic Mass: 229.1103 Da
-
HRMS Expected [M+H]⁺: 230.1176 Da
Under EI conditions, the molecule is expected to fragment. The quinoline ring is relatively stable, while the ester side chain is prone to cleavage.[15][16]
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z (Low Res) | Predicted Exact Mass (High Res) | Technique / Origin |
|---|---|---|---|
| [M]⁺• | 229 | 229.1103 | EI Molecular Ion |
| [M+H]⁺ | 230 | 230.1176 | ESI (HRMS) |
| [M - OC₂H₅]⁺ | 184 | 184.0757 | EI Fragment |
| [M - COOC₂H₅]⁺ | 156 | 156.0808 | EI Fragment |
| [C₁₀H₈N]⁺ | 142 | 142.0651 | EI Fragment |
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach for the structural characterization of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition with high confidence. The fragmentation data from GC-MS serves as an additional validation point. The protocols and predictive data outlined in this application note offer a comprehensive guide for researchers in pharmaceutical development and organic synthesis, ensuring the accurate and reliable identification of this and structurally related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization and quantification of metabolites of racemic ketoprofen excreted in urine following oral administration to man by 1H-NMR spectroscopy, directly coupled HPLC-MS and HPLC-NMR, and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. poseidon-scientific.com [poseidon-scientific.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. chempap.org [chempap.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to serve as a practical resource for optimizing reaction conditions and troubleshooting common issues encountered during this foundational heterocyclic synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to resolve challenges effectively.
The Friedländer synthesis, first reported in 1882, is a robust condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form the quinoline ring system.[1][2][3] Its versatility has made it a cornerstone in the synthesis of pharmacologically significant compounds.[2][3][4] This guide addresses the most frequent challenges to help you achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Fundamentals & Mechanism
Q1: What is the underlying mechanism of the Friedländer synthesis, and how do reaction conditions influence it?
The Friedländer synthesis can proceed through two primary mechanistic pathways, and the predominant route is influenced by the catalyst (acid vs. base) and substrate reactivity.[1][3]
-
Aldol-First Pathway: This route begins with an aldol condensation between the two carbonyl partners to form an aldol adduct, which then dehydrates. The resulting α,β-unsaturated carbonyl compound undergoes intramolecular cyclization via imine formation, followed by a final dehydration to yield the quinoline. This pathway is common under both acidic and basic conditions.[1][5]
-
Schiff Base-First Pathway: In this pathway, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the methylene component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[1]
Understanding these pathways is crucial for troubleshooting. For instance, if you observe significant self-condensation of your ketone, it suggests the aldol pathway is proceeding faster than the desired cross-condensation, an issue often seen under strong basic conditions.[5][6]
Caption: Dual mechanistic pathways of the Friedländer synthesis.
Section 2: Low Yield and Reaction Failure
Q2: My reaction yield is very low, or it's not proceeding at all. What are the primary causes?
This is the most common issue and can often be traced to one of several key factors.[6] A systematic approach is best for diagnosis.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Breakdown of Causes & Solutions:
-
Inappropriate Catalyst: The catalyst choice is substrate-dependent. Highly reactive substrates may work well with a simple base like KOH, while less reactive ones often require a strong acid or Lewis acid (e.g., p-TsOH, ZnCl₂, Nd(NO₃)₃·6H₂O).[6][7] If the reaction is stalled, the catalyst may be too weak.
-
Suboptimal Reaction Temperature: The Friedländer synthesis often requires heat, typically 80–120 °C under reflux.[2] However, excessively high temperatures (>150 °C) can cause decomposition of reactants or products, leading to tar formation and reduced yield.[8] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[8]
-
Poor Substrate Reactivity: Steric hindrance or strong electron-withdrawing groups on either reactant can significantly slow the reaction.[6][9] These challenging substrates may require higher temperatures, longer reaction times, or a more potent catalyst.[8][10]
-
Presence of Water: In acid-catalyzed reactions, the water produced during cyclodehydration can inhibit the catalyst or shift the equilibrium backward.[8] Using anhydrous solvents and reagents, or employing a Dean-Stark trap, can be beneficial.
-
Impure Reagents: Contaminants in starting materials or solvents can poison catalysts or lead to unexpected side reactions. Always ensure the purity of your reagents.
Section 3: Side Products and Purity Issues
Q3: My reaction produces multiple products, and purification is difficult. What are the common side reactions?
Side product formation is a frequent challenge, directly impacting yield and purification efforts.
-
Primary Culprit: Self-Condensation of the Ketone: The most common side reaction is the aldol self-condensation of the α-methylene ketone, especially under basic conditions.[5][6] This competes directly with the desired cross-condensation with the 2-aminoaryl carbonyl.
-
Formation of Tarry Byproducts: This is a clear sign that the reaction temperature is too high, causing decomposition.[8][10]
-
Solution: Reduce the reaction temperature and consider extending the reaction time to compensate. Using a milder, more efficient modern catalyst can often allow for lower reaction temperatures.[8]
-
Q4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
Poor regioselectivity is a classic problem when an unsymmetrical ketone can enolize to either side.[5][11]
-
Kinetic vs. Thermodynamic Control: Under basic conditions, the kinetically favored, less-substituted enolate is often formed, leading to one regioisomer. Acidic conditions tend to favor the more stable, thermodynamically favored enol, leading to the other isomer.[12]
-
Strategic Solutions:
-
Catalyst Choice: Certain amine catalysts or ionic liquids have been shown to improve regioselectivity.[5]
-
Use of Directing Groups: Introducing a temporary directing group on the α-carbon of the ketone can force the reaction to proceed in the desired direction.[5]
-
Slow Addition: Slowly adding the unsymmetrical ketone to the reaction mixture can sometimes favor one pathway over the other.
-
Section 4: Optimizing Reaction Conditions
Q5: How do I select the right catalyst and solvent for my system?
The ideal conditions are a balance between reactivity, selectivity, and practicality. The table below summarizes common choices.
| Catalyst Type | Examples | Typical Solvents | Temperature Range (°C) | Best Suited For / Notes |
| Base | KOH, NaOH, KOtBu[6] | Ethanol, Methanol[2] | 80 - 120 | Reactive substrates. Prone to ketone self-condensation.[5][6] |
| Brønsted Acid | p-TsOH, H₂SO₄, TFA[1][5] | Toluene, DMF, Acetic Acid[2][13] | 80 - 160 | General purpose, good for a wide range of substrates. Can require high temperatures. |
| Lewis Acid | ZnCl₂, Nd(NO₃)₃·6H₂O, ZrCl₄[6][7][14] | Ethanol, Toluene, DCM[5][7] | 25 - 100 | Often allows for milder conditions (even room temp) and high yields.[7] |
| Modern/Green | Iodine, Ionic Liquids, MOFs, Nanoparticles[14][15][16] | Ethanol, Water, Solvent-free[15][16] | 25 - 120 | High efficiency, mild conditions, catalyst reusability. Environmentally benign options.[4][7][16] |
Pro-Tip: For a new substrate pair, start with a well-established Lewis acid like ZrCl₄ or a simple acid like p-TsOH in a suitable solvent like ethanol or toluene. Monitor by TLC and optimize the temperature first before screening other catalysts.
Validated Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis (Milder Conditions)
This protocol utilizes Zirconium(IV) chloride, a Lewis acid known to efficiently catalyze the reaction under relatively mild conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).
-
Solvent & Catalyst Addition: Add a 1:1 mixture of ethanol and water (10 mL). To this solution, add ZrCl₄ (10 mol%).[14]
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Iodine-Catalyzed Synthesis (Solvent-Free Potential)
Molecular iodine is an inexpensive, mild, and efficient catalyst for the Friedländer synthesis.[15]
-
Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Reaction: Heat the reaction mixture at 80-100°C (this can often be done neat/solvent-free). Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.
-
Quenching & Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product for further purification.[11]
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
"identification of impurities in Ethyl 2-(quinolin-6-yl)propanoate synthesis"
Welcome to the technical support center for the synthesis of Ethyl 2-(quinolin-6-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. By understanding the root causes of impurity formation, you can optimize your synthetic route, improve yield, and ensure the highest purity of your final product.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the identification and control of impurities are not merely procedural; they are fundamental to ensuring the safety and efficacy of the active pharmaceutical ingredient (API).[1] Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the systematic monitoring and characterization of any impurity present at levels of 0.1% or higher.[2][3] A thorough understanding of the impurity profile provides a fingerprint of the manufacturing process and enables the targeted modification of synthetic steps to minimize or eliminate unwanted by-products.[4]
This guide provides a series of troubleshooting scenarios and frequently asked questions to address specific issues in the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis, providing explanations of the underlying chemistry and actionable solutions.
Q1: My final product analysis shows a significant secondary peak with a mass of 201.22 g/mol . What is this impurity and how can I prevent its formation?
A1: Root Cause Analysis & Mechanism
This impurity is almost certainly 2-(quinolin-6-yl)propanoic acid , the product of ester hydrolysis. The ester functional group in your target molecule is susceptible to cleavage by water, a reaction that can be catalyzed by either acid or base.[5][6]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction often occurring during acidic aqueous workups. An excess of water is required to drive the equilibrium towards the carboxylic acid and ethanol.[7]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds readily during basic workups (e.g., washing with NaHCO₃ or Na₂CO₃ solution) or if residual base from a previous step is not properly quenched.[7][8] The reaction yields a carboxylate salt, which is then protonated to the carboxylic acid upon acidification.[5]
Troubleshooting & Prevention:
-
Workup pH Control: Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Drying of Solvents: Ensure all organic solvents used for extraction and chromatography are thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) to remove residual water.
-
Purification Strategy: If the acid has already formed, it can often be removed by washing the organic solution with a mild base like a saturated sodium bicarbonate solution. The desired ethyl ester will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt. Be aware that this can promote further hydrolysis if not performed quickly and at low temperatures.
-
Storage: Store the purified ester in a dry, aprotic solvent under an inert atmosphere (N₂ or Ar) to prevent hydrolysis over time.
Q2: I'm observing a highly non-polar impurity with a mass of 185.25 g/mol , especially when my reaction or distillation is overheated. What is the likely cause?
A2: Root Cause Analysis & Mechanism
This impurity is likely 6-(prop-1-en-2-yl)quinoline , the product of decarboxylation of the corresponding carboxylic acid impurity. While direct decarboxylation of the ester is unlikely, if the 2-(quinolin-6-yl)propanoic acid impurity is present, it can lose carbon dioxide under thermal stress.[9] This is a known reaction for certain carboxylic acids, often catalyzed by trace metals or high temperatures.[10][11]
The formation pathway is a two-step process: first, the hydrolysis of the ester to the carboxylic acid (as described in Q1), followed by the thermal decarboxylation of the acid.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. brainly.com [brainly.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Strategies to Minimize Byproduct Formation in the Doebner-von Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly byproduct formation, encountered during the Doebner-von Miller quinoline synthesis. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Significant Tar/Polymer Formation
Q: My reaction mixture is turning into a thick, dark, intractable tar, making product isolation nearly impossible and drastically reducing my yield. What is the primary cause, and how can I mitigate this?
A: This is the most frequently encountered issue in the Doebner-von Miller reaction. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, a common side reaction under the strongly acidic conditions required for the synthesis.[1][2] Here’s a multi-faceted approach to suppress this unwanted pathway:
-
Control Reagent Concentration and Addition:
-
Slow Addition: A gradual, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline is crucial.[2] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction with the aniline over self-polymerization.
-
In Situ Generation (Beyer Method): For α,β-unsaturated aldehydes prone to polymerization, consider generating them in situ from an aldol condensation.[3][4] For instance, acetaldehyde can be added slowly to the acidic aniline solution at a controlled, low temperature to form crotonaldehyde in the reaction flask.[2]
-
-
Optimize Reaction Conditions:
-
Temperature Control: While heat is necessary, excessive temperatures accelerate polymerization.[1] It's critical to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] Monitoring and controlling the reaction temperature, especially during exothermic phases, is key.[5] Initial cooling may be necessary for vigorous reactions.[2]
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are pivotal. While strong Brønsted acids like HCl and H₂SO₄ are common, they can also promote tar formation.[1][2] Consider exploring milder Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃, which can offer a better balance between reaction rate and byproduct formation.[2][3][6]
-
-
Employ a Biphasic Solvent System:
-
This is a highly effective strategy to sequester the α,β-unsaturated carbonyl compound away from the highly acidic aqueous phase where polymerization is most rampant.[1][7] A common and effective system involves refluxing the aniline in aqueous acid (e.g., HCl) with the carbonyl compound dissolved in an immiscible organic solvent like toluene.[1]
-
Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline):
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 4-6 hours, monitoring the reaction's progress by TLC.[1]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of a suitable base (e.g., sodium hydroxide or slaked lime).[2][5]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product via distillation or column chromatography.[1]
Issue 2: Presence of Partially Hydrogenated Byproducts
Q: My final product is contaminated with dihydro- or tetrahydroquinoline derivatives, which are proving difficult to separate. What causes this, and how can I ensure complete aromatization?
A: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation is the root cause of these hydrogenated byproducts.
-
Choice and Stoichiometry of Oxidizing Agent:
-
Historically, harsh oxidizing agents like arsenic acid or nitrobenzene were used.[1] For cleaner and more efficient reactions, consider alternatives such as air (aerobic oxidation), hydrogen peroxide, or selenium dioxide.[1]
-
Ensure you are using a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]
-
-
Post-Reaction Oxidation:
-
If you have already isolated a product mixture containing dihydroquinoline impurities, a separate oxidation step can be performed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are effective for this purpose.[1]
-
-
Reaction Monitoring:
-
Track the disappearance of the dihydroquinoline intermediate using TLC or GC-MS to determine the optimal reaction time and ensure the oxidation has gone to completion.[1]
-
Issue 3: Formation of Unexpected Regioisomers
Q: I've isolated a quinoline product, but it's not the expected isomer. How can this happen, and can the regioselectivity be controlled?
A: While the Doebner-von Miller reaction typically yields 2-substituted quinolines from α,β-unsaturated carbonyls, unexpected isomers can arise.[2]
-
Reversal of Regioselectivity: The formation of 4-substituted quinolines has been observed, particularly when using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[2][7] This specific combination can favor a 1,2-addition mechanism, leading to the alternative regioisomer.[7]
-
Substrate-Specific Influences: The electronic and steric properties of substituents on the aniline can also influence cyclization pathways, potentially leading to unexpected products.[2]
To address this, a thorough characterization of the unexpected product using NMR, mass spectrometry, and, if possible, X-ray crystallography is essential to understand the alternative reaction pathway that is occurring.[2]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Doebner-von Miller reaction?
A1: The exact mechanism has been a subject of debate, but a widely accepted pathway is a fragmentation-recombination mechanism, supported by carbon isotope scrambling experiments.[3][4] This involves an initial conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes further reaction with another aniline molecule, cyclization, and eventual aromatization to yield the quinoline product.[3]
Q2: I'm using an aniline with electron-withdrawing groups and getting very low yields. What is the issue?
A2: Anilines with electron-withdrawing substituents are known to be less reactive and often give low yields in the conventional Doebner-von Miller reaction.[1] The reduced nucleophilicity of the aniline nitrogen slows down the initial conjugate addition step. In such cases, you may need to employ more forcing reaction conditions (higher temperatures, longer reaction times) or consider alternative synthetic routes to the desired quinoline.
Q3: How can I effectively purify my quinoline product from the tarry residue?
A3: Purification can be challenging due to the presence of polymeric byproducts.
-
Acid-Base Extraction: After neutralizing the reaction mixture, an acid-base extraction can be a powerful initial purification step.[7]
-
Filtration: A preliminary filtration through a plug of silica gel or alumina can remove a significant portion of the tar before attempting finer purification.[1]
-
Distillation: For volatile quinolines like 2-methylquinoline, steam distillation is a very effective method to separate the product from the non-volatile tar.[2][5]
-
Column Chromatography: For less volatile products, column chromatography is a standard technique.[1]
Visualizing Reaction Pathways
To better understand the challenges and solutions, the following diagrams illustrate the key processes.
Caption: Competing pathways in the Doebner-von Miller synthesis.
Caption: A logical workflow for troubleshooting tar formation.
Data Summary
The choice of acid catalyst can significantly impact the yield and formation of byproducts. The following table provides illustrative trends.
| Catalyst Type | Common Examples | Typical Effect on Tar Formation | General Recommendation |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Can be high, especially at elevated concentrations and temperatures.[2] | Use with caution; optimize concentration and temperature carefully.[1][7] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Often lower compared to strong Brønsted acids.[2] | Often preferable for cleaner reactions, especially with sensitive substrates.[1][3] |
Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.[1]
References
Technical Support Center: Purifying Quinoline Esters by Column Chromatography
Welcome to the technical support center for the purification of quinoline esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Quinoline esters, due to the basicity of the quinoline nitrogen and the polarity of the ester functional group, often present unique challenges in column chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your purification workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you might encounter during the column chromatography of quinoline esters. Each issue is analyzed for its root cause, followed by a series of actionable solutions.
Q1: My quinoline ester is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?
A1: The Cause of Tailing and Streaking
Streaking or "tailing" is the most common issue when purifying nitrogen-containing heterocycles like quinolines on standard silica gel.[1][2] The root cause is the strong interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This interaction is a form of secondary adsorption that is stronger than the desired partitioning between the stationary and mobile phases, causing the compound to "stick" and elute slowly and unevenly.
Solutions:
-
Use a Mobile Phase Modifier (Base Additive): The most effective solution is to neutralize the acidic sites on the silica gel. Adding a small amount of a volatile tertiary amine, like triethylamine (TEA) or pyridine, to your eluent system is standard practice.[1][2][4][5]
-
Concentration: Start with 0.1–1% TEA in your mobile phase. For particularly stubborn compounds, this can be increased to 2%.
-
Mechanism: The TEA is a stronger base than the quinoline ester and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound.[3][6] This allows the quinoline ester to travel through the column based on its polarity, resulting in sharp, symmetrical peaks.
-
-
Optimize Sample Loading: Overloading the column can exacerbate tailing. A good rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[1]
-
Change the Stationary Phase: If a mobile phase modifier is not sufficient or is incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for purifying basic compounds.[1][2] Neutral or basic alumina will not have the acidic sites that cause tailing with amines.
-
Deactivated Silica Gel: You can prepare deactivated silica by making a slurry of silica gel in a solvent system containing a higher concentration of triethylamine (e.g., 5%), filtering, and then drying before packing the column.
-
Q2: My quinoline ester seems to be decomposing on the column. My yield is very low and I see new, unwanted spots on my TLC analysis of the fractions.
A2: The Cause of On-Column Decomposition
The acidic nature of silica gel can not only cause tailing but can also catalyze the degradation of sensitive functional groups.[1][7] Ester groups, particularly if they are sterically hindered or adjacent to activating groups, can be susceptible to acid-catalyzed hydrolysis or other decomposition pathways.
Solutions:
-
Deactivate the Silica Gel: As with tailing, adding 0.5-2% triethylamine to the eluent is the first and most effective step to neutralize the silica gel's acidity and prevent decomposition.[2]
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.
-
Use Flash Chromatography: Apply gentle air or nitrogen pressure to significantly speed up the elution process compared to traditional gravity chromatography.[1]
-
Optimize Solvent Strength: Use a slightly more polar solvent system (aim for a TLC Rf of ~0.4) to move the compound off the column faster.
-
-
Reduce Temperature: If your quinoline ester is thermally labile, running the column in a cold room can slow down the rate of decomposition.[1]
-
Consider Reversed-Phase Chromatography: If your quinoline ester is sufficiently non-polar, reversed-phase (C18) silica can be an excellent alternative, as it avoids the issue of acidic silanol groups entirely.[2]
Q3: My compound is either stuck at the baseline (Rf = 0) or flying through with the solvent front (Rf = 1). How do I find the right solvent system?
A3: The Principle of Polarity Matching
Successful chromatography hinges on finding a mobile phase that provides the right balance of affinity for your compound versus the stationary phase. The goal is to have your target compound's Rf value on a TLC plate be between 0.2 and 0.4 for the best separation.[8]
Solutions:
-
Systematic TLC Screening: Don't guess. Methodically test different solvent systems using TLC.[8]
-
Start with a Standard System: A 4:1 mixture of Hexane:Ethyl Acetate is a classic starting point for many organic compounds.
-
If Rf is too low (stuck on baseline): Your solvent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate). Try 2:1, then 1:1 Hexane:EtOAc. If that's still not enough, switch to a more polar system like Dichloromethane/Methanol.[4]
-
If Rf is too high (at solvent front): Your solvent is too polar. Increase the proportion of the non-polar solvent (Hexane). Try 9:1 or 19:1 Hexane:EtOAc.
-
-
Use a Three-Component System for Fine-Tuning: Sometimes, a two-solvent system doesn't provide enough resolution. Adding a third solvent can fine-tune selectivity.[9] For example, a Hexane/EtOAc/Dichloromethane system can offer different selectivity than a simple Hexane/EtOAc mix.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: A decision-making flowchart for troubleshooting common issues.
Frequently Asked Questions (FAQs)
This section covers foundational questions about setting up your purification experiment for success.
Q1: What is the best stationary phase for purifying quinoline esters?
A1: For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. However, due to its acidic nature, it almost always requires the use of a mobile phase modifier like triethylamine to prevent peak tailing and decomposition.[1][2] If issues persist, neutral or basic alumina is the best alternative for these basic compounds.
Q2: How do I choose the optimal mobile phase (solvent system)?
A2: The optimal mobile phase is best determined empirically using Thin Layer Chromatography (TLC) .[8][10] The goal is to find a solvent system where your desired quinoline ester has an Rf value between 0.2 and 0.4 . This range generally provides the best separation from impurities on a column.
Recommended Starting Solvent Systems (Normal Phase):
| Compound Polarity (based on other functional groups) | Starting Solvent System (v/v) | Recommended Modifier | Target TLC Rf |
| Low Polarity (e.g., alkyl chains, aryl groups) | Hexane / Ethyl Acetate (9:1 to 4:1) | 0.5% Triethylamine | 0.3 - 0.4 |
| Medium Polarity (e.g., additional ethers, simple amides) | Hexane / Ethyl Acetate (2:1 to 1:1) | 0.5 - 1% Triethylamine | 0.25 - 0.35 |
| High Polarity (e.g., hydroxyls, free acids) | Dichloromethane / Methanol (19:1 to 9:1) | 1% Triethylamine | 0.2 - 0.3 |
Q3: What is the correct way to pack a column and load my sample?
A3: Proper column packing and sample loading are critical for achieving good separation. A poorly packed column will lead to band broadening and co-elution.
-
Preparation: Choose an appropriate size glass column with a stopcock. Place a small plug of cotton or glass wool at the bottom and add a thin (~0.5 cm) layer of sand.
-
Make the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g for 500mg of a moderately difficult separation). Add your initial, least polar eluent (e.g., 9:1 Hexane/EtOAc) and stir gently to create a homogenous slurry with the consistency of a thin milkshake.
-
Packing: Clamp the column perfectly vertically. Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Settling: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and encourage uniform packing of the silica bed.[1] Continue tapping until a stable bed has formed.
-
Finalizing: Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[1] Drain the solvent until it is just level with the top of the sand layer. The column is now ready for loading.
There are two primary methods for loading your sample onto the column:
-
Wet Loading:
-
Dissolve your crude quinoline ester in the minimum possible amount of a solvent (DCM is often a good choice).[11]
-
Using a pipette, carefully add the concentrated sample solution dropwise to the top of the sand layer, ensuring not to disturb the bed.[11]
-
Allow the sample to absorb fully into the silica bed by draining the solvent until the level just touches the sand.
-
Carefully add a small amount of fresh eluent, drain to the sand level again, and repeat twice to ensure the entire sample is loaded in a tight, narrow band.
-
-
Dry Loading (Recommended for less soluble samples): [1][11]
-
Dissolve your crude product in a suitable solvent (e.g., methanol, DCM).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.[11]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[11]
-
Carefully add this powder to the top of the packed column.[11]
-
Gently tap to create a level surface, then add the top layer of sand. This method often results in sharper bands and better separation.
-
Q4: How do I visualize my quinoline ester on a TLC plate?
A4: Most quinoline derivatives are UV-active due to their aromatic structure. The primary visualization method is using a UV lamp at 254 nm . Your compound will appear as a dark spot on the fluorescent green background of the TLC plate. For compounds that are not UV-active, or as a secondary method, chemical stains like potassium permanganate or iodine can be used.
Interaction Diagram: The Role of Triethylamine
This diagram illustrates how triethylamine (TEA) functions to improve peak shape in the chromatography of quinoline esters on silica gel.
Caption: How TEA prevents quinoline-silica interactions, leading to better peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Addressing Poor Solubility of Quinoline Derivatives
<_
ar>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that wrestling with the poor aqueous solubility of quinoline derivatives is a significant and often frustrating challenge in the lab. These promising heterocyclic compounds are central to many drug discovery programs, but their hydrophobic nature can lead to unreliable data, hinder assay development, and ultimately stall progress.[1][2]
This guide is designed to be your first point of reference. We will move beyond simple solvent suggestions to explore the underlying physicochemical principles and provide a structured, logical approach to troubleshooting. Here, you will find field-proven strategies, detailed protocols, and the rationale needed to make informed decisions for your specific experimental system.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered with quinoline derivatives.
Q1: Why are my quinoline derivatives so difficult to dissolve in aqueous assay buffers?
A: The core of the issue lies in their molecular structure. Quinoline is an aromatic heterocyclic compound, which makes it and many of its derivatives inherently lipophilic (hydrophobic) and poorly soluble in water.[1] This problem is not unique; it's estimated that over 70% of new chemical entities in drug discovery pipelines face similar solubility challenges.[1][3] The specific solubility of any given derivative will be heavily influenced by its unique side chains and functional groups.
Q2: My compound dissolves in my DMSO stock, but crashes out when I dilute it into my aqueous buffer. What is happening?
A: This is a classic phenomenon known as "solvent-shifting precipitation" or "crashing out".[4][5] Your compound is highly soluble in a polar aprotic solvent like 100% DMSO. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the solvent environment abruptly shifts from organic to aqueous. The polarity change dramatically lowers the compound's solubility limit, causing it to precipitate out of the solution.[4]
Q3: I'm seeing high variability and poor reproducibility in my assay results. Could this be a solubility problem?
A: Absolutely. This is a critical and often overlooked consequence of poor solubility. If your compound is not fully dissolved, the actual concentration exposed to your target (e.g., cells or enzymes) will be lower and more variable than the intended nominal concentration.[3][6] This leads directly to inconsistent data, inaccurate structure-activity relationships (SAR), and a high risk of false negatives in screening campaigns.[3][6]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: There is no single answer, as tolerance to DMSO is highly dependent on the specific cell line and the duration of exposure.[3][7] However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5%.[3][8][9] Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[3] It is imperative to run a vehicle control (your assay medium with the identical final DMSO concentration, but without your compound) to assess the baseline effect of the solvent on your experimental system.[3]
Part 2: In-Depth Troubleshooting Guides
When initial attempts fail, a more systematic approach is required. Use this section to diagnose and solve persistent solubility issues.
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer
If your compound precipitates the moment your DMSO stock hits the aqueous buffer, it's a clear sign that you are far exceeding the kinetic solubility limit.
Causality: The rapid change in solvent polarity from a DMSO-rich to a water-rich environment does not allow the compound molecules to be properly solvated by water, leading to immediate aggregation and precipitation.[4]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Derivative Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and frequently asked questions (FAQs) for the efficient synthesis of quinoline derivatives. Our focus is on the critical role of catalyst selection in optimizing reaction outcomes, improving yields, and ensuring process sustainability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst selection for the synthesis of quinolines, a cornerstone of medicinal and materials chemistry.[1]
Q1: What are the most common catalytic methods for quinoline synthesis?
A1: Several classic named reactions form the foundation of quinoline synthesis, each favoring distinct catalytic conditions.[2]
-
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] It is highly adaptable and can be catalyzed by both Brønsted/Lewis acids (e.g., p-toluenesulfonic acid, H₂SO₄, ZnCl₂) and bases (e.g., KOH, NaOH, piperidine).[2][3][4]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[5] It is typically catalyzed by strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) or Lewis acids like tin tetrachloride and scandium(III) triflate.[2][5]
-
Skraup Synthesis: A classic method that produces the parent quinoline ring from aniline, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent (like nitrobenzene).[2][6] Ferrous sulfate is often added as a moderator to control the notoriously exothermic nature of this reaction.[2][7]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to yield 2,4-disubstituted quinolines.[2][8]
Modern approaches increasingly utilize transition-metal catalysts (e.g., palladium, copper, cobalt, ruthenium) and nanocatalysts to achieve higher yields under milder, more environmentally friendly conditions.[1][2]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A2: The decision hinges on your specific experimental priorities, including scale, product purity, and sustainability goals.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically dissolved in the solvent).
-
Advantages: They often exhibit higher activity and selectivity under milder reaction conditions due to the high accessibility of catalytic sites.[2]
-
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction product, which can lead to product contamination and complicates catalyst recycling.[2]
-
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
-
Advantages: Their key benefit is the ease of separation from the product mixture via simple filtration, which allows for straightforward catalyst recycling and minimizes product contamination.[2] This makes them ideal for industrial-scale and green chemistry processes.[2]
-
Disadvantages: They may require harsher reaction conditions (higher temperatures or pressures) compared to their homogeneous counterparts to achieve similar activity.[9]
-
Q3: What are "green" or more environmentally friendly catalytic options for quinoline synthesis?
A3: Significant research has focused on developing sustainable synthetic routes. Key options include:
-
Nanocatalysts: These materials bridge the gap between homogeneous and heterogeneous catalysis, offering high surface area and reactivity combined with ease of separation and reusability.[2][10][11] Magnetic nanocatalysts (e.g., Fe₃O₄-supported) are particularly advantageous as they can be recovered using an external magnet.[1]
-
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst, reducing the need for volatile organic compounds (VOCs).[1][12] They have been shown to be effective in promoting reactions like the Friedländer synthesis under solvent-free conditions.[12][13]
-
Solvent-Free Reactions: Conducting reactions without a solvent ("neat") or under solid-state conditions minimizes waste and can lead to faster reaction times.[14][15] Catalysts like molecular iodine or p-toluenesulfonic acid have been successfully used under these conditions.[3][16]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[14][17]
Troubleshooting and Optimization Guide
This section addresses specific issues that researchers may encounter during common quinoline synthesis experiments.
Problem Area: Friedländer Synthesis
Issue 1: I am observing low yields and significant formation of aldol self-condensation products from my ketone starting material.
-
Causality: This is a frequent side reaction, particularly under basic catalysis, where the ketone enolate attacks another ketone molecule instead of the intended 2-aminoaryl carbonyl compound.[18]
-
Troubleshooting Steps:
-
Switch to Acid Catalysis: Acidic catalysts (e.g., p-TsOH, In(OTf)₃, iodine) do not promote aldol condensation to the same extent as basic catalysts.[19][20] The reaction mechanism under acidic conditions favors the initial condensation between the two different carbonyl partners.[21]
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst. Overloading with a strong base can accelerate the undesired self-condensation pathway.
-
Use a More Reactive Electrophile: If the 2-aminoaryl aldehyde or ketone is significantly more reactive than the ketone starting material, the desired reaction will be kinetically favored.[18]
-
Solvent-Free Conditions: Heating the reactants with a catalyst like iodine or p-toluenesulfonic acid without a solvent can often provide high yields and minimize side reactions.[3][16]
-
Issue 2: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers, and I can't separate them.
-
Causality: When an unsymmetrical ketone is used, cyclization can occur on either side of the carbonyl group, leading to two different quinoline isomers. This is a well-known challenge in Friedländer synthesis.[3][22]
-
Troubleshooting Steps:
-
Strategic Catalyst Selection: Certain catalysts can impart regiochemical control. The use of specific amine catalysts or ionic liquids has been reported to favor the formation of one regioisomer.[3][22] Indium(III) triflate has also been shown to be highly effective in controlling selectivity.[20]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the cyclization to occur at a specific position.[3][22]
-
Reaction Condition Optimization: Systematically screen different solvents and temperatures. The regiochemical outcome can be sensitive to these parameters, and a thorough optimization may reveal conditions that favor your desired isomer.[22]
-
Problem Area: Doebner-von Miller Synthesis
Issue 1: My reaction mixture is turning into a thick, dark tar, making product isolation impossible.
-
Causality: This is the most common failure mode for this reaction. The strong acidic conditions required for the cyclization also catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to intractable tars.[23]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its self-polymerization in the acidic aqueous phase where the aniline is protonated is drastically reduced.[23]
-
Gradual Addition of Reactants: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction over polymerization.[23]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Screen different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[5][23]
-
Problem Area: Skraup Synthesis
Issue 1: The reaction is extremely vigorous and difficult to control, leading to safety concerns and low yields.
-
Causality: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein and the subsequent oxidation steps.[7][18] Without proper control, the reaction can "run away," leading to charring and a significant drop in yield.
-
Troubleshooting Steps:
-
Use a Moderator: The addition of a moderator is critical. Ferrous sulfate (FeSO₄) is the most common and effective choice for making the reaction less violent.[2][18]
-
Control Acid Addition: Add the concentrated sulfuric acid very slowly and incrementally through an addition funnel, ensuring the reaction vessel is immersed in an ice bath to dissipate heat effectively.
-
Ensure Efficient Stirring: Use robust mechanical stirring to ensure good mixing. This helps to dissipate heat evenly and prevent the formation of localized hotspots that can initiate a runaway reaction.[18]
-
Data Presentation: Catalyst Performance in Friedländer Synthesis
The choice of catalyst profoundly impacts the efficiency of quinoline synthesis. The following table summarizes the performance of various catalytic systems in the Friedländer reaction.
| Catalyst | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| Iodine (I₂) (10 mol%) | 2-Aminobenzophenone | Ethyl Acetoacetate | Solvent-free, 120°C, 1.5h | 95 | [16] |
| p-TsOH (10 mol%) | 2-Aminobenzaldehyde | Acetophenone | Solvent-free, 120°C, 1h | 98 | [16] |
| In(OTf)₃ (2 mol%) | 2-Aminobenzophenone | Ethyl Acetoacetate | Solvent-free, 100°C, 5h | 92 | [20] |
| ZnO Nanoflakes | 2-Amino-5-chlorobenzaldehyde | Carbonyls | Solvent-free | 24-99 | [11] |
| [bmim]HSO₄ (Ionic Liquid) | 2-Aminobenzaldehydes | Allenoates | Solvent-free, 80°C | High | [12] |
| Fe₃O₄-IL-HSO₄ | 2-Aminoaryl ketones | 1,3-Dicarbonyls | Solvent-free, 90°C | High | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.[2]
Experimental Protocols
Protocol: Nanocatalyst-Mediated Synthesis of a Polysubstituted Quinoline (Friedländer Annulation)
This protocol describes a general, environmentally friendly procedure using a reusable magnetic nanocatalyst.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)[1]
-
Ethanol (5 mL, if not solvent-free)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
External magnet for catalyst separation
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).[1]
-
Solvent Addition (Optional): If the reaction is not performed solvent-free, add ethanol (5 mL).[1]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the optimized temperature (typically 60-100°C) for the required time (e.g., 2 hours).[1]
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, cool the mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the magnetic nanocatalyst. Carefully decant or pipette the supernatant solution into a separate flask.
-
Catalyst Washing: Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings each time. The washed catalyst can be dried and reused for subsequent reactions.[1]
-
Product Isolation: Combine the initial supernatant and the washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate), to afford the pure quinoline derivative.[1]
Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate key decision-making processes and reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 14. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 20. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Quinoline-Based Compounds
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its inherent versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[2][4] This guide provides a comprehensive comparative analysis of quinoline-based compounds, focusing on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of the quinoline nucleus in their own research endeavors.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[4][5] These mechanisms include the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and disruption of cell migration.[5]
Comparative Efficacy of Anticancer Quinoline Compounds
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[6][7][8] Structure-activity relationship (SAR) studies have revealed key insights into optimizing their potency. For instance, the presence of electron-donating groups like methoxy (–OCH3) and methyl (–CH3) often enhances antiproliferative activity.[6]
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| Quinoline-Chalcone Hybrids | Compound 12e | MGC-803 (Gastric) | 1.38 | G2/M phase arrest, apoptosis induction, ROS generation | [9] |
| HCT-116 (Colon) | 5.34 | [9] | |||
| MCF-7 (Breast) | 5.21 | [9] | |||
| 4-Aminoquinoline Derivatives | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | p53/Bax-dependent apoptosis | [8] |
| 2-Substituted Quinoline-4-Carboxylic Acids | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Not specified (82.9% growth reduction) | Cytotoxic | [10] |
| 2-Oxoquinoline Derivatives | N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | Cytotoxic | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the quinoline-based compound for 24, 48, or 72 hours.[11] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).[11]
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of a compound's effect on cell metabolic activity, which is a reliable indicator of cell viability.[11] The use of multiple concentrations allows for the determination of a dose-response curve and the IC50 value, a key parameter for comparing the potency of different compounds.
Visualizing Anticancer Mechanisms
Caption: Workflow for evaluating the anticancer activity of quinoline compounds.
Antimicrobial Activity of Quinolone Derivatives
Quinolones are a major class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13][14][15][16] This mechanism of action leads to fragmentation of the bacterial chromosome and ultimately cell death.[13][15]
Comparative Efficacy of Antimicrobial Quinolones
The antimicrobial spectrum and potency of quinolones are significantly influenced by substituents at various positions of the quinoline ring, particularly at C7.[13][15]
| Quinolone | Key Structural Feature | Spectrum of Activity | Common Clinical Use(s) |
| Nalidixic acid | First-generation quinolone | Gram-negative bacteria | Urinary tract infections |
| Ciprofloxacin | Fluoroquinolone (fluorine at C6) | Broad-spectrum (Gram-negative and some Gram-positive) | Various infections, including respiratory and urinary tract |
| Moxifloxacin | Methoxy group at C8 | Enhanced activity against Gram-positive and anaerobic bacteria | Respiratory tract infections |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[17]
Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilutions: Prepare serial twofold dilutions of the quinolone compound in a 96-well microtiter plate containing broth medium.[17]
-
Inoculation: Inoculate each well with the bacterial suspension.[17]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.[17]
Causality Behind Experimental Choices: The broth microdilution method is preferred for its quantitative results (MIC value), which allows for direct comparison of the potency of different antibiotics. It is also amenable to high-throughput screening.
Visualizing the Mechanism of Quinolone Action
Caption: Mechanism of action of quinolone antimicrobial agents.
Antimalarial Activity of Quinoline-Based Compounds
Quinoline-containing compounds have been a mainstay in the fight against malaria for centuries, with quinine being the first effective treatment.[18] Synthetic quinolines like chloroquine and mefloquine have also played a crucial role.[2][18] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[19]
Comparative Efficacy of Antimalarial Quinolines
The emergence of drug-resistant malaria parasites has necessitated the development of new quinoline-based antimalarials, including hybrid compounds.[20]
| Compound/Class | Target Strain(s) | In Vitro IC50 | Key Feature(s) | Reference(s) |
| Chloroquine | P. falciparum (sensitive) | ~0.020 µg/mL | 4-aminoquinoline | [19] |
| Ferroquine | P. falciparum (multi-drug resistant) | 0.13 mM | Quinoline-ferrocene hybrid | [20] |
| Quinoline-Pyrimidine Hybrids | P. falciparum (resistant) | 0.033 µM | 11-fold more active than chloroquine | [20] |
| Atorvastatin-quinoline hybrids | P. falciparum (chloroquine-resistant) | Varies | Dual-target approach | [21] |
| Quinoline-sulfonamide hybrids | P. falciparum (chloroquine-resistant) | Varies | Synergistic effects | [21] |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
The in vitro antiplasmodial assay is used to determine the efficacy of compounds against Plasmodium falciparum.[22][23]
Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes.[23]
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Infection: Add the parasite culture to the wells and incubate.
-
Growth Inhibition Assessment: After a set incubation period (e.g., 48-72 hours), assess parasite growth inhibition using methods such as microscopic counting of parasitemia or SYBR Green I-based fluorescence assay.[21]
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Causality Behind Experimental Choices: Continuous in vitro culture of P. falciparum allows for reproducible and high-throughput screening of antimalarial candidates.[23][24] The use of both chloroquine-sensitive and -resistant strains is crucial for identifying compounds that can overcome existing drug resistance.[23]
Visualizing the Antimalarial Workflow
Caption: Drug discovery workflow for novel antimalarial quinolines.
Anti-inflammatory Activity of Quinoline Derivatives
Quinoline-based compounds have also demonstrated significant anti-inflammatory properties, targeting key mediators of the inflammatory cascade.[7][25][26][27]
Comparative Efficacy of Anti-inflammatory Quinolines
The anti-inflammatory effects of quinoline derivatives often involve the modulation of signaling pathways like NF-κB and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).[7][28]
| Compound/Class | In Vitro Model | Key Finding(s) | Potential Mechanism | Reference(s) |
| Quinoline-related carboxylic acids | LPS-induced RAW264.7 macrophages | Significant anti-inflammatory activity | Inhibition of pro-inflammatory mediators | [29] |
| Various quinoline derivatives | Not specified | Inhibition of PDE4, TRPV1, TACE, COX | Multi-target inhibition | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[30][31]
Methodology:
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Causality Behind Experimental Choices: LPS is a potent inducer of inflammation in macrophages, making it a relevant stimulus for in vitro studies.[28] The Griess assay is a simple and sensitive method for quantifying NO production, providing a reliable readout of a compound's anti-inflammatory potential.
Visualizing the NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by quinoline compounds.
Conclusion
The quinoline scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This guide has provided a comparative analysis of quinoline-based compounds in the key therapeutic areas of oncology, infectious diseases, and inflammation. The presented experimental data and protocols offer a framework for researchers to evaluate and compare the performance of novel quinoline derivatives. The continued exploration of the vast chemical space around the quinoline nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdb.apec.org [pdb.apec.org]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. ajpp.in [ajpp.in]
- 24. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. researchgate.net [researchgate.net]
- 27. eurekaselect.com [eurekaselect.com]
- 28. benchchem.com [benchchem.com]
- 29. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ir.vistas.ac.in [ir.vistas.ac.in]
- 31. researchgate.net [researchgate.net]
A Definitive Guide to the Structural Validation of Ethyl 2-(quinolin-6-yl)propanoate using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Subtle isomeric differences can lead to vastly different biological activities, making precise structural elucidation a non-negotiable step in the research pipeline. This guide provides an in-depth, practical walkthrough for validating the structure of Ethyl 2-(quinolin-6-yl)propanoate, a heterocyclic building block, using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.
We will move beyond a simple recitation of steps to explain the underlying logic of the experimental choices, demonstrating how a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural confirmation.
The Challenge: Beyond One-Dimensional Analysis
While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment and number of different nuclei, complex molecules like this compound often yield spectra with overlapping signals and ambiguous couplings.[1][2] For instance, assigning the specific positions of protons on the quinoline ring based solely on 1D data can be challenging. 2D NMR overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[2][3][4]
The target structure for our analysis, with atom numbering for reference, is:
The 2D NMR Strategy: A Multi-Pronged Approach
Our strategy relies on a synergistic workflow where each experiment provides a unique piece of the structural puzzle. The strength of this approach lies in the cross-validation of data between experiments, ensuring a high degree of confidence in the final structure.
Figure 1: A logical workflow for 2D NMR-based structure elucidation.
Step-by-Step Spectral Analysis and Interpretation
Part 1: Foundational 1D NMR Data
Before diving into 2D experiments, a thorough analysis of the 1D ¹H and ¹³C NMR spectra is crucial. This provides the initial chemical shift assignments that will be correlated in the 2D spectra.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom # | Type | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| 2 | CH | ~8.8 | d | 1H | ~150 |
| 3 | CH | ~7.4 | dd | 1H | ~121 |
| 4 | CH | ~8.1 | d | 1H | ~136 |
| 5 | CH | ~8.0 | d | 1H | ~128 |
| 7 | CH | ~7.6 | dd | 1H | ~129 |
| 8 | CH | ~8.2 | d | 1H | ~148 |
| 4a | C | - | - | - | ~128 |
| 6 | C | - | - | - | ~135 |
| 8a | C | - | - | - | ~147 |
| 1' | CH | ~4.0 | q | 1H | ~45 |
| 2' | C=O | - | - | - | ~174 |
| 3' | CH₃ | ~1.6 | d | 3H | ~18 |
| 4' | OCH₂ | ~4.2 | q | 2H | ~61 |
| 5' | CH₃ | ~1.2 | t | 3H | ~14 |
Note: Predicted shifts are estimates based on typical values for quinoline and ethyl propanoate fragments. Actual values may vary depending on solvent and concentration.
Part 2: Identifying Proton Neighbors with COSY
The ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first step in mapping the proton connectivity.[5] It reveals which protons are J-coupled, typically those separated by two or three bonds.[6][7] The spectrum displays the 1D proton spectrum on both axes, with diagonal peaks representing the standard signals and off-diagonal "cross-peaks" indicating coupling between two distinct protons.[8][9]
Expected COSY Correlations:
-
Quinoline Ring System: We expect to trace the connectivity around the rings. For example, a cross-peak will appear between H-2 and H-3, and another between H-3 and H-4. Similarly, we will see correlations between H-5 and H-7 (a weak four-bond coupling might be visible) and between H-7 and H-8.
-
Ethyl Propanoate Sidechain: Two distinct spin systems will be visible.
-
The methine proton (H-1') will show a cross-peak to the methyl protons (H-3').
-
The ethyl ester's methylene protons (H-4') will show a correlation to its methyl protons (H-5').
-
Table 2: Key Expected ¹H-¹H COSY Correlations
| Proton 1 | Proton 2 | Expected Correlation |
| H-2 | H-3 | Yes |
| H-3 | H-4 | Yes |
| H-5 | H-7 | Possible (weak) |
| H-7 | H-8 | Yes |
| H-1' | H-3' | Yes |
| H-4' | H-5' | Yes |
Part 3: Pinpointing Direct C-H Bonds with HSQC
The HSQC (Heteronuclear Single Quantum Coherence) experiment is exceptionally powerful for resolving ambiguity. It generates a 2D spectrum that correlates each proton signal directly to the carbon atom it is attached to through a one-bond coupling.[10][11][12] This allows for the definitive assignment of all protonated carbons. Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.[10]
Figure 2: HSQC correlations showing direct ¹H-¹³C one-bond connections.
By combining the COSY and HSQC data, we can now confidently assign the chemical shifts for all protonated carbons and map out the distinct fragments of the molecule: the quinoline ring and the ethyl propanoate chain. The remaining challenge is to connect them.
Part 4: Assembling the Puzzle with HMBC
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to assembling the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[13][14][15] This is crucial for:
-
Connecting Fragments: Identifying correlations between protons on one fragment and carbons on another.
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, their assignments rely on correlations from nearby protons.[15]
-
Confirming Substitution Patterns: Verifying the exact point of attachment between substituents and the main scaffold.
Key Expected HMBC Correlations to Validate the Structure:
-
Propanoate to Quinoline Linkage: The most critical correlation will be from the methine proton H-1' to the quinoline carbon C-6 . This three-bond correlation unambiguously confirms that the propanoate group is attached at the 6-position of the quinoline ring.
-
Propanoate Internal Structure:
-
Correlations from the methyl protons H-3' to the methine carbon C-1' and the carbonyl carbon C-2' .
-
Correlations from the methine proton H-1' to the carbonyl carbon C-2' .
-
Correlations from the ethyl methylene protons H-4' to the carbonyl carbon C-2' and the ethyl methyl carbon C-5' .
-
-
Quinoline Ring Structure: Numerous correlations will confirm the ring assignments. For example, a correlation from H-5 to C-4 and C-6 helps to lock in the relative positions. A correlation from H-8 to C-6 further solidifies the assignments.
References
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. omicsonline.org [omicsonline.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fiveable.me [fiveable.me]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. 2D HMBC - NMR Wiki [nmrwiki.org]
A Comparative Guide to Alternative Synthetic Routes for Ethyl 2-(quinolin-6-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of heteroaromatic compounds is a cornerstone of innovation. Ethyl 2-(quinolin-6-yl)propanoate, a key building block for various pharmacologically active molecules, presents a synthetic challenge that has been approached through a variety of methodologies. This guide provides an in-depth, objective comparison of four distinct and viable synthetic routes to this target molecule. Each pathway is analyzed for its efficiency, practicality, and scalability, supported by detailed experimental protocols and comparative data to empower researchers in making informed strategic decisions in their synthetic endeavors.
Introduction to this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 2-(quinolin-6-yl)propanoate moiety, in particular, is of significant interest due to its structural resemblance to profen non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the propanoate group at the 6-position of the quinoline ring offers a vector for chemical modification and exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of synthetic route to this intermediate can significantly impact the overall efficiency and cost-effectiveness of a research and development campaign.
This guide will explore and compare the following four synthetic strategies:
-
The Pfitzinger Reaction: Building the Quinoline Core
-
The Friedländer Synthesis: A Classic Condensation Approach
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
-
Palladium-Catalyzed Olefination: The Heck Reaction
The Pfitzinger Reaction: A Constructive Approach
The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2] This route builds the quinoline ring system with a handle at the 4-position, which can then be manipulated to install the desired propanoate side chain.
Proposed Synthetic Pathway
Experimental Protocol
Step 1: Synthesis of 2-Methylquinoline-4,6-dicarboxylic acid via Pfitzinger Reaction
-
In a round-bottom flask, dissolve 5-aminoisatin (1.0 eq) in a 10% aqueous solution of potassium hydroxide.
-
To the resulting solution, add propionaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitated product, 2-methylquinoline-4,6-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Decarboxylation and Esterification
-
The crude 2-methylquinoline-4,6-dicarboxylic acid is placed in a flask and heated to its melting point until gas evolution ceases, indicating decarboxylation at the 4-position.
-
The resulting crude 2-(quinolin-6-yl)propanoic acid is then dissolved in absolute ethanol containing a catalytic amount of sulfuric acid.
-
The mixture is refluxed for 8-12 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product, this compound, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.
Route Analysis
| Parameter | Assessment |
| Yield | Moderate to good overall yield. |
| Reagent Cost | Starting materials are generally inexpensive. |
| Scalability | Scalable, but decarboxylation step may require careful temperature control on a large scale. |
| Safety | Use of strong acids and bases requires caution. High-temperature decarboxylation needs to be well-controlled. |
| Advantages | Builds the core heterocycle; starting materials are readily available. |
| Disadvantages | Multi-step process; harsh reaction conditions in some steps. |
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4][5] This approach offers a more convergent pathway to the desired 6-substituted quinoline.
Proposed Synthetic Pathway
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(6-bromoquinolin-2-yl)propanoate via Friedländer Synthesis
-
In a sealed tube, combine 2-amino-5-bromobenzaldehyde (1.0 eq), ethyl 2-methylacetoacetate (1.1 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene or ethanol.[6]
-
Heat the mixture at 110-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is taken up in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and purified by column chromatography to yield Ethyl 2-(6-bromoquinolin-2-yl)propanoate.
Step 2: Debromination
-
Dissolve Ethyl 2-(6-bromoquinolin-2-yl)propanoate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the target molecule, this compound.
Route Analysis
| Parameter | Assessment |
| Yield | Good to excellent yields for both steps. |
| Reagent Cost | Starting materials are commercially available, though 2-amino-5-bromobenzaldehyde can be moderately expensive. |
| Scalability | Both steps are generally scalable. Hydrogenation requires specialized equipment. |
| Safety | Hydrogenation is a hazardous operation requiring appropriate safety precautions. |
| Advantages | Convergent and often high-yielding. |
| Disadvantages | Requires a two-step sequence including a hydrogenation step. |
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a versatile and powerful tool for the formation of carbon-carbon bonds.[7] This modern approach involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Proposed Synthetic Pathway
Experimental Protocol
Suzuki-Miyaura Coupling
-
To a degassed solution of 6-bromoquinoline (1.0 eq) and the pinacol ester of 2-propionic acid (1.2 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS. After completion, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Route Analysis
| Parameter | Assessment |
| Yield | Typically high yields. |
| Reagent Cost | 6-Bromoquinoline is readily available. The boronic ester can be prepared or purchased. Palladium catalysts can be expensive. |
| Scalability | Highly scalable with good process control. |
| Safety | Palladium catalysts can be pyrophoric. Inert atmosphere techniques are required. |
| Advantages | High functional group tolerance, generally high yields, and a single-step transformation from a common precursor. |
| Disadvantages | Cost of the palladium catalyst and the boronic ester. Potential for metal contamination in the final product. |
Palladium-Catalyzed Olefination: The Heck Reaction
The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an alkene.[8] This route offers a direct way to install the propanoate side chain precursor.
Proposed Synthetic Pathway
Experimental Protocol
Step 1: Synthesis of Ethyl (E)-3-(quinolin-6-yl)acrylate via Heck Reaction
-
In a flask equipped with a reflux condenser, combine 6-bromoquinoline (1.0 eq), ethyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq) with a phosphine ligand like P(o-tolyl)₃ (0.04 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 2: Reduction of the Alkene
-
Dissolve the purified Ethyl (E)-3-(quinolin-6-yl)acrylate in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas and stir at room temperature until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain this compound.
Route Analysis
| Parameter | Assessment |
| Yield | Good to high yields for both steps. |
| Reagent Cost | Ethyl acrylate is inexpensive. Palladium catalysts and ligands can be costly. |
| Scalability | Both steps are scalable, with the hydrogenation requiring specialized equipment. |
| Safety | Hydrogenation is a key safety consideration. |
| Advantages | Utilizes readily available starting materials. The Heck reaction is well-established. |
| Disadvantages | A two-step process involving a hydrogenation. Potential for catalyst poisoning. |
Comparative Summary and Conclusion
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Pfitzinger Reaction | Builds the quinoline ring from acyclic precursors. | Inexpensive starting materials, classic and well-understood reaction. | Multi-step, can involve harsh conditions, and may have moderate yields. |
| Friedländer Synthesis | Convergent synthesis of the quinoline core. | Often high-yielding, direct formation of a substituted quinoline. | Can require a subsequent functional group manipulation (e.g., debromination), and starting materials can be more complex. |
| Suzuki-Miyaura Reaction | C-C bond formation via palladium-catalyzed cross-coupling. | High yields, excellent functional group tolerance, single step from a common intermediate. | Cost of palladium catalyst and boronic ester, potential for metal contamination. |
| Heck Reaction | C-C bond formation via palladium-catalyzed olefination. | Utilizes simple and cheap starting materials, well-established methodology. | Two-step process involving a potentially hazardous hydrogenation, cost of catalyst and ligand. |
The selection of an optimal synthetic route for this compound is contingent on the specific requirements of the research or development program. For large-scale, cost-effective production, the classical Pfitzinger and Friedländer routes, despite their multiple steps and potentially harsh conditions, may be advantageous due to the lower cost of starting materials. However, for rapid analog synthesis and medicinal chemistry exploration where yield, speed, and functional group tolerance are paramount, the modern palladium-catalyzed Suzuki-Miyaura and Heck reactions offer significant advantages. The Suzuki-Miyaura reaction, in particular, stands out for its directness and high efficiency, provided the cost of the specialized reagents is not a limiting factor.
Ultimately, the choice of synthesis will be a balance between factors such as cost, time, available equipment, and the desired scale of production. This guide provides the necessary data and protocols to enable a rational and strategic decision for the synthesis of this valuable chemical intermediate.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Consequently, the efficient synthesis of substituted quinolines is of paramount importance. Classic methods such as the Skraup, Döbner-von Miller, and Friedländer reactions have long been employed, but modern synthetic chemistry demands milder conditions, higher yields, greater substrate scope, and improved sustainability.[2][4] Central to achieving these goals is the rational selection of a catalyst.
This guide provides an in-depth comparison of various catalytic systems for quinoline synthesis, focusing on the widely applicable Friedländer annulation as a primary benchmark. We will delve into the mechanistic rationale behind catalyst choice, present comparative experimental data, and provide a detailed protocol to bridge theory with practice.
The Friedländer Annulation: A Versatile Platform for Catalyst Evaluation
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is one of the most straightforward methods for constructing polysubstituted quinolines.[4][5][6] Its versatility has made it a fertile ground for the development and comparison of new catalytic systems.[5]
The generalized mechanism can proceed via two main pathways, typically catalyzed by an acid or a base. The initial step is either an aldol condensation between the two carbonyl partners or the formation of a Schiff base between the amine and the enolizable ketone. Both pathways converge upon a cyclization and subsequent dehydration to furnish the aromatic quinoline ring.[6][7]
Caption: Generalized mechanistic pathways for the Friedländer Annulation.
The choice of catalyst is critical as it dictates which pathway is favored and influences reaction rate, temperature requirements, and ultimately, the product yield.
Catalyst Efficacy Comparison for Friedländer Synthesis
The efficacy of a catalyst is a multifactorial assessment, encompassing yield, reaction time, catalyst loading, and operational conditions. Below is a comparative summary of various catalysts for the synthesis of 2-methyl-4-phenylquinoline from 2-aminobenzophenone and acetone, a common model reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional/Simple | ||||||
| KOH | Stoichiometric | Ethanol | Reflux | 12 | 85 | [8] |
| p-TsOH | 10 | Toluene | Reflux | 8 | 90 | [4] |
| Lewis Acids & Metal Catalysts | ||||||
| Molecular Iodine (I₂) | 1 | Ethanol | Room Temp | 3 | 94 | [4][9] |
| AuCl₃/AgOTf | 5 | 1,2-DCE | 80 | 0.5 | 93 | [1] |
| Neodymium(III) Nitrate | 10 | None | 100 | 0.5 | 92 | [10] |
| Heterogeneous Catalysts | ||||||
| g-C₃N₄-SO₃H | 10 wt% | None | 100 | 4 | >95 | [11] |
| ZnCl₂/Ni-USY-acid | N/A | Gas Phase | 350 | N/A | High | [12] |
| Organocatalysts | ||||||
| Chiral Phosphoric Acid | 10 | Chloroform | 70 | 24 | 94 | [13][14] |
Analysis and Field Insights:
-
Traditional Catalysts (Brønsted Acids/Bases): While effective, catalysts like KOH and p-toluenesulfonic acid (p-TsOH) often require stoichiometric amounts or harsh reflux conditions, which can limit their applicability to sensitive substrates.[4][8]
-
Molecular Iodine (I₂): Iodine has emerged as a remarkably efficient, inexpensive, and environmentally benign Lewis acid catalyst.[4][9] It operates effectively at room temperature with very low catalytic loading (1 mol%), making it an excellent choice for green chemistry initiatives.[9][15] Its mildness preserves functional group integrity, a crucial aspect in complex molecule synthesis.
-
Gold Catalysts: Gold catalysis represents a significant advancement, offering extremely high turnover frequencies and enabling reactions to proceed rapidly under mild conditions.[1][16] Gold catalysts typically function by activating alkyne or carbonyl groups, facilitating the key bond-forming steps.[1][17] While highly effective, the cost of gold can be a limiting factor for large-scale industrial applications.
-
Heterogeneous Catalysts: The primary advantage of heterogeneous catalysts, such as sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-SO₃H) or zeolites, is their ease of separation and recyclability.[11][12] This simplifies product purification and reduces waste, aligning with sustainable manufacturing principles.[18] While some systems may require higher temperatures, the operational benefits are substantial.[11]
-
Organocatalysts: The advent of organocatalysis, particularly with chiral catalysts like phosphoric acids, has opened the door to asymmetric Friedländer reactions.[13][14] This allows for the enantioselective synthesis of axially chiral quinolines, which are of high value in drug discovery and as chiral ligands.[13][19]
Beyond Friedländer: Catalysis in Other Quinoline Syntheses
While the Friedländer reaction is versatile, other named reactions are crucial for accessing different substitution patterns.
-
Skraup and Döbner-von Miller Reactions: These reactions typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their in-situ generated precursors) under strong acidic conditions (e.g., concentrated H₂SO₄).[10][20][21] Modern variations employ Lewis acids like SnCl₄, Sc(OTf)₃, or even iodine to moderate the harsh conditions and improve yields.[20][22] The mechanism is complex and still a subject of study but involves conjugate addition followed by cyclization and oxidation.[20][22]
Experimental Protocol: Molecular Iodine-Catalyzed Friedländer Synthesis
This protocol provides a validated, step-by-step method for the synthesis of 2,4-disubstituted quinolines, exemplifying an efficient and environmentally conscious approach.
Objective: To synthesize 4-(4-methoxyphenyl)-2-methylquinoline from 2-amino-4'-methoxybenzophenone and acetone.
Materials:
-
2-amino-4'-methoxybenzophenone (1 mmol, 227 mg)
-
Acetone (2 mmol, 0.15 mL)
-
Molecular Iodine (I₂) (0.01 mmol, 2.5 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography setup
Procedure:
-
Reactant Setup: To a 25 mL round-bottom flask, add 2-amino-4'-methoxybenzophenone (1 mmol) and ethanol (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Reagents: Add acetone (2 mmol) to the solution, followed by the catalyst, molecular iodine (0.01 mmol).
-
Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 3-5 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 7:3) eluent system. The disappearance of the starting amine spot indicates reaction completion.
-
Work-up: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst. The solution will turn from brown to colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure quinoline derivative.
Caption: General workflow for iodine-catalyzed Friedländer synthesis.
Conclusion and Future Outlook
The selection of a catalyst for quinoline synthesis is a critical decision that balances chemical efficiency with economic and environmental considerations.
-
For rapid, high-yield synthesis with broad substrate tolerance under mild conditions, molecular iodine offers an outstanding balance of performance and cost-effectiveness.[4][9]
-
For ultimate efficiency and speed, particularly with challenging substrates, gold catalysts are unparalleled, though cost may be a consideration.[1][16][23]
-
When process scalability, catalyst recycling, and green chemistry are the highest priorities, heterogeneous catalysts provide a robust and sustainable solution.[11][12][24]
-
For the specialized synthesis of chiral quinolines, organocatalysis is the undisputed method of choice.[13][14][19]
Future developments will likely focus on nanocatalysts, which merge the high activity of homogeneous systems with the recyclability of heterogeneous ones, and on photocatalytic methods that harness light energy to drive these vital transformations.[2][18][25]
References
- 1. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B514635F [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation [organic-chemistry.org]
- 10. iipseries.org [iipseries.org]
- 11. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Advances in gold catalyzed synthesis of quinoid heteroaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 21. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. thieme-connect.com [thieme-connect.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline Propanoates as Antimicrobial Agents
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth technical comparison of quinoline propanoates, a promising class of derivatives exhibiting significant antimicrobial properties. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation, empowering you to accelerate your own research and development endeavors.
The Quinoline Propanoate Scaffold: A Focus on Antimicrobial Potential
The core of the molecules discussed herein is the ethyl 2-(quinolin-4-yl)propanoate structure. The rationale behind investigating this particular scaffold lies in the established history of quinoline-based compounds in anti-infective therapies.[3] The propanoate moiety at the 4-position of the quinoline ring introduces a flexible side chain that can be readily modified, allowing for a systematic exploration of how structural changes influence biological activity. This guide will focus primarily on the antimicrobial properties of these compounds, with a particular emphasis on their activity against Gram-positive and Gram-negative bacteria.
Unraveling the Structure-Activity Relationship
A systematic analysis of the substitutions on the quinoline ring of ethyl 2-(quinolin-4-yl)propanoates has revealed key determinants of their antimicrobial potency. The following sections dissect these relationships, drawing upon quantitative data from in vitro studies.
Impact of Substituent Position and Nature on the Quinoline Ring
The pioneering work of Khan et al. provides a foundational dataset for understanding the SAR of this class of compounds.[4] Their research involved the synthesis and antimicrobial screening of a series of substituted ethyl 2-(quinolin-4-yl)propanoates. The minimum inhibitory concentrations (MICs) of these compounds against a panel of microorganisms are summarized in the table below.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Ethyl 2-(Quinolin-4-yl)propanoates
| Compound ID | R1 | R2 | R3 | R4 | S. aureus | E. faecalis | S. epidermidis | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | H. pylori | C. albicans |
| 10a | H | H | 6-F | H | 125 | 125 | 62.5 | 62.5 | 125 | 250 | 250 | 31.2 | 250 |
| 10b | H | 7-F | H | H | 62.5 | 62.5 | 31.2 | 31.2 | 62.5 | 125 | 125 | 15.6 | 125 |
| 10c | H | H | 6-Cl | H | 62.5 | 62.5 | 31.2 | 31.2 | 62.5 | 125 | 125 | 15.6 | 125 |
| 10d | H | H | 6-Br | H | 31.2 | 31.2 | 15.6 | 15.6 | 31.2 | 62.5 | 62.5 | 7.8 | 62.5 |
| 10e | H | 7-Cl | H | H | 15.6 | 15.6 | 7.8 | 7.8 | 15.6 | 31.2 | 31.2 | 3.9 | 31.2 |
| 10f | H | 7-Br | H | H | 7.8 | 7.8 | 3.9 | 3.9 | 7.8 | 15.6 | 15.6 | 1.95 | 15.6 |
| 10g | H | H | 6-CH3 | H | 250 | 250 | 125 | 125 | 250 | >250 | >250 | 62.5 | >250 |
| 10h | H | 7-CH3 | H | H | 125 | 125 | 62.5 | 62.5 | 125 | 250 | 250 | 31.2 | 250 |
| 10i | 8-CH3 | H | H | H | >250 | >250 | >250 | >250 | >250 | >250 | >250 | >250 | >250 |
| 10j | H | H | 6,7-di-F | H | 31.2 | 31.2 | 15.6 | 15.6 | 31.2 | 62.5 | 62.5 | 7.8 | 62.5 |
| 10k | H | H | 6,8-di-Cl | H | 7.8 | 7.8 | 3.9 | 3.9 | 7.8 | 15.6 | 15.6 | 1.95 | 15.6 |
| 10l | H | 7-CF3 | H | H | 3.9 | 3.9 | 1.95 | 1.95 | 3.9 | 7.8 | 7.8 | 0.98 | 7.8 |
| Ciprofloxacin | - | - | - | - | 0.5 | 1 | 0.5 | 0.25 | 0.06 | 0.25 | 0.125 | 0.125 | ND |
| Amoxicillin | - | - | - | - | 1 | 0.5 | 1 | 0.5 | 4 | >128 | 8 | 0.06 | ND |
Data synthesized from Khan et al., 2013.[4] ND = Not Determined.
Key SAR Insights:
-
Halogen Substitution: The presence of halogen atoms on the quinoline ring generally enhances antimicrobial activity. Notably, bromo and chloro substituents at the 7-position (compounds 10e and 10f ) lead to a significant increase in potency compared to their 6-substituted counterparts (10c and 10d ).
-
Electron-Withdrawing Groups: The potent activity of the 7-trifluoromethyl derivative (10l ) suggests that strong electron-withdrawing groups at this position are highly favorable for antimicrobial action. This compound exhibited the lowest MIC values across most tested strains.
-
Alkyl Substitution: In contrast, the introduction of electron-donating methyl groups, particularly at the 8-position (10i ), results in a dramatic loss of activity. This indicates that steric hindrance or unfavorable electronic effects at this position are detrimental.
-
Di-substitution: Di-halogenation can further enhance activity. For instance, the 6,8-dichloro derivative (10k ) displays comparable potency to the highly active 7-bromo compound (10f ).
Caption: Key Structure-Activity Relationships of Quinoline Propanoates.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the replication and extension of these findings, this section provides detailed, step-by-step methodologies for the synthesis of ethyl 2-(quinolin-4-yl)propanoates and the determination of their antimicrobial activity.
Synthesis of Ethyl 2-(Quinolin-4-yl)propanoates
The synthesis is a multi-step process that begins with the well-established Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent nucleophilic substitution to introduce the propanoate side chain.[4][5]
Caption: Synthetic Workflow for Ethyl 2-(Quinolin-4-yl)propanoates.
Step 1: Synthesis of 4-Hydroxyquinolines via Gould-Jacobs Reaction [5][6]
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture with stirring at 110-120 °C for 1 hour.
-
Cyclization: Add diphenyl ether to the reaction mixture and heat to 250 °C for 30 minutes.
-
Isolation: Cool the mixture to room temperature, which should induce precipitation of the product.
-
Purification: Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to yield the 4-hydroxyquinoline derivative.
Step 2: Synthesis of 4-Chloroquinolines [4]
-
Reaction Setup: In a round-bottom flask, suspend the 4-hydroxyquinoline (1.0 equivalent) in phosphorus oxychloride (POCl3) (5.0 equivalents).
-
Reaction: Reflux the mixture with stirring for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of Ethyl 2-(Quinolin-4-yl)propanoates [4]
-
Preparation of Nucleophile: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add dry dimethylformamide (DMF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Cool the suspension to 0 °C and add diethyl methylmalonate (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1 hour.
-
Substitution Reaction: Add the 4-chloroquinoline (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8] This is a standardized and widely accepted assay for evaluating the efficacy of antimicrobial agents.
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 250 µg/mL to 0.49 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparison with Alternatives and Future Perspectives
The quinoline propanoates, particularly those with halogen and trifluoromethyl substituents at the 7-position, demonstrate promising antimicrobial activity. When compared to standard antibiotics like Ciprofloxacin and Amoxicillin, the most potent synthesized compounds exhibit MIC values in the low microgram per milliliter range, although generally not as low as Ciprofloxacin. However, their novel structure offers a potential advantage against resistant strains and provides a new scaffold for further optimization.
Future research should focus on:
-
Exploring a wider range of substituents: Investigating a more diverse array of electron-withdrawing and electron-donating groups at various positions on the quinoline ring could lead to the discovery of even more potent analogs.
-
Investigating other biological activities: While this guide has focused on antimicrobial activity, the quinoline scaffold is known for its broad pharmacological potential.[9][10] Screening these propanoate derivatives for anticancer and anti-inflammatory activities could unveil new therapeutic applications.
-
Mechanism of action studies: Elucidating the precise molecular targets of these compounds will be crucial for their development as therapeutic agents.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro screening will require evaluation in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
Conclusion
This guide has provided a comprehensive comparative analysis of the structure-activity relationships of quinoline propanoates as antimicrobial agents. The presented data and detailed experimental protocols offer a solid foundation for researchers to build upon in the quest for novel and effective anti-infective drugs. The clear SAR trends, particularly the beneficial effects of electron-withdrawing groups at the 7-position, provide a rational basis for the design of next-generation quinoline propanoate derivatives with enhanced therapeutic potential.
References
- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline An...: Ingenta Connect [ingentaconnect.com]
A Comparative Analysis of the Cytotoxic Landscape of Novel Quinoline Derivatives
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its structural versatility allows for substitutions at various positions, leading to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the cytotoxic profiles of three distinct and recently developed classes of quinoline derivatives, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in their quest for more effective cancer therapeutics.
Comparative Cytotoxicity of Novel Quinoline Derivatives
The cytotoxic potential of three classes of novel quinoline derivatives—Pyrazolo[4,3-f]quinolines, Quinoline-Chalcone Hybrids, and an Indolo[2,3-b]quinoline derivative (BAPPN)—was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of cytotoxic potency, are summarized below. Lower values indicate greater potency.
| Derivative Class | Compound(s) | Cancer Cell Line | IC50/GI50 (µM) |
| Pyrazolo[4,3-f]quinolines | 1M, 2E, and 2P | ACHN (Renal) | < 8 |
| HCT-15 (Colon) | < 8 | ||
| MM231 (Breast) | < 8 | ||
| NCI-H23 (Lung) | < 8 | ||
| NUGC-3 (Gastric) | < 8 | ||
| PC-3 (Prostate) | < 8 | ||
| Quinoline-Chalcone Hybrids | 9i | A549 (Lung) | 3.91 |
| K-562 (Leukemia) | 1.91 | ||
| 9j | A549 (Lung) | 5.29 | |
| K-562 (Leukemia) | 2.67 | ||
| Indolo[2,3-b]quinoline | BAPPN | HepG2 (Liver) | 3.3 (µg/mL) |
| HCT-116 (Colon) | 23 (µg/mL) | ||
| MCF-7 (Breast) | 3.1 (µg/mL) | ||
| A549 (Lung) | 9.96 (µg/mL) |
Expert Analysis: The pyrazolo[4,3-f]quinoline derivatives demonstrated broad-spectrum and potent cytotoxic activity, with GI50 values consistently below 8 µM across a diverse panel of six cancer cell lines[1]. The quinoline-chalcone hybrids, particularly compound 9i, exhibited potent activity against lung and leukemia cell lines, with IC50 values in the low micromolar range[2][3]. The indolo[2,3-b]quinoline derivative, BAPPN, showed varied but potent cytotoxicity, with notable efficacy against liver and breast cancer cell lines[4][5]. The choice of derivative for further development would logically depend on the target cancer type.
Mechanisms of Action: Unraveling the Pathways to Cell Death
Understanding the molecular mechanisms by which these quinoline derivatives exert their cytotoxic effects is paramount for rational drug design and predicting clinical efficacy. Each class of compounds appears to engage distinct cellular pathways to induce cancer cell death.
Pyrazolo[4,3-f]quinolines: Dual Inhibition of Topoisomerase I and IIα
This class of derivatives has been shown to inhibit both topoisomerase I and IIα, essential enzymes involved in DNA replication and repair.[1] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.
Caption: Inhibition of Topoisomerase by Pyrazolo[4,3-f]quinolines.
Quinoline-Chalcone Hybrids: Targeting the PI3K/Akt/mTOR Signaling Pathway
The quinoline-chalcone hybrids 9i and 9j have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[2][3] By blocking this pathway, these compounds induce G2/M cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR Pathway Inhibition by Quinoline-Chalcone Hybrids.
Indolo[2,3-b]quinoline (BAPPN): Induction of Apoptosis via Caspase-3 and p53 Upregulation
BAPPN triggers apoptosis in cancer cells by upregulating the expression of key pro-apoptotic proteins, caspase-3 and the tumor suppressor p53.[4][5] This leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.
Caption: Apoptosis Induction by BAPPN.
Experimental Protocols: A Guide to Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[4][6][7][8][9]
Principle: SRB binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.[6][7]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[6]
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Conclusion and Future Directions
The novel quinoline derivatives presented in this guide demonstrate significant and varied cytotoxic potential against a range of cancer cell lines. The pyrazolo[4,3-f]quinolines show broad-spectrum activity through topoisomerase inhibition, the quinoline-chalcone hybrids effectively target the PI3K/Akt/mTOR pathway, and the indolo[2,3-b]quinoline derivative BAPPN induces apoptosis via p53 and caspase-3 upregulation.
The choice of a lead candidate for further preclinical and clinical development will depend on a multitude of factors, including potency against specific cancer types, selectivity for cancer cells over normal cells, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the continued exploration and optimization of the quinoline scaffold as a source of potent anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In-Silico Analysis of Ethyl 2-(quinolin-6-yl)propanoate: A Guide to Molecular Docking and Performance Benchmarking
This guide provides a comprehensive, in-silico evaluation of Ethyl 2-(quinolin-6-yl)propanoate, a heterocyclic compound built upon the versatile quinoline scaffold. The quinoline ring system is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimalarial properties.[1][2] In modern drug discovery, in-silico techniques such as molecular docking and ADMET prediction are indispensable for rapidly assessing the potential of novel chemical entities, prioritizing candidates for synthesis, and minimizing late-stage failures.
Here, we dissect the potential of this compound as an inhibitor of the c-MET kinase, a well-validated target in oncology.[3][4] Its performance is objectively compared against a known c-MET inhibitor, Crizotinib, and a structurally analogous compound, Ethyl 2-(quinolin-4-yl)propanoate, to provide a clear benchmark. This document is structured not as a rigid protocol but as an expert-led walkthrough, emphasizing the scientific rationale behind each step—from target selection to data interpretation—to empower researchers in their own discovery pipelines.
The Candidate and Its Comparators: Structural and Physicochemical Rationale
The selection of a lead candidate and appropriate benchmarks is the foundation of any robust comparative study. Our subject, this compound (EQP), is a relatively unexplored derivative. To contextualize its potential, we compare it with:
-
Crizotinib: An FDA-approved multi-targeted tyrosine kinase inhibitor known to be effective against c-MET. It serves as our positive control or "gold standard."
-
Ethyl 2-(quinolin-4-yl)propanoate (EQP-4): A positional isomer of our lead compound. Comparing EQP with EQP-4 allows us to probe the structural significance of the propanoate group's attachment point on the quinoline core, a common strategy in structure-activity relationship (SAR) studies.[5]
The initial step in any in-silico analysis is to evaluate the fundamental drug-like properties of the selected molecules, often guided by frameworks like Lipinski's Rule of Five. This rule helps predict if a compound possesses properties that would likely make it an orally active drug in humans.
Table 1: Comparative Physicochemical Properties
| Property | This compound (EQP) | Crizotinib (Reference) | Ethyl 2-(quinolin-4-yl)propanoate (EQP-4) | Lipinski's Guideline |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₂ | C₂₁H₂₂Cl₂FN₅O | C₁₄H₁₅NO₂ | N/A |
| Molecular Weight | 229.27 g/mol | 450.34 g/mol | 229.27 g/mol | ≤ 500 |
| LogP (Octanol/Water) | 2.65 | 3.10 | 2.58 | ≤ 5 |
| H-Bond Donors | 0 | 2 | 0 | ≤ 5 |
| H-Bond Acceptors | 3 | 5 | 3 | ≤ 10 |
| Molar Refractivity | 66.5 cm³ | 118.2 cm³ | 66.8 cm³ | 40-130 |
Causality Behind the Data: All three compounds adhere to Lipinski's Rule of Five, indicating a favorable preliminary profile for oral bioavailability. The identical molecular weight and near-identical LogP values of EQP and EQP-4 underscore that any differences in biological activity will likely stem from their 3D conformation and interaction with the target protein, not their general physicochemical nature. Crizotinib, being a larger and more complex molecule, has more hydrogen bond donors and acceptors, which is typical of highly optimized, potent inhibitors.
The Target: Why c-MET Kinase?
The hepatocyte growth factor receptor, or c-MET, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Aberrant c-MET signaling is a known driver in various human cancers, making it a high-value therapeutic target.[3][4] Quinoline derivatives, in particular, have been successfully modeled and validated as a chemical class with c-MET inhibition potential, making this a scientifically sound target for our investigation.[3][4] For our docking studies, we will utilize the crystal structure of c-MET kinase domain in complex with Crizotinib (PDB ID: 2WGJ), which provides a validated binding pocket for our comparative analysis.
In-Silico Workflow: A Conceptual Overview
Our computational evaluation follows a structured, multi-step process designed to predict the binding affinity and mode of interaction of our test compounds, culminating in a risk assessment of their pharmacokinetic properties.
Caption: High-level workflow for the in-silico analysis pipeline.
Molecular Docking: Predicting Binding Affinity and Interactions
Molecular docking simulates the interaction between a ligand and a protein at the atomic level, predicting the preferred binding orientation and affinity. A lower binding energy value (more negative) typically indicates a more stable and potent protein-ligand interaction.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of c-MET (PDB ID: 2WGJ) from the Protein Data Bank.
-
Using AutoDockTools (ADT), remove water molecules and co-crystallized ligands from the protein structure. This is critical because solvent molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site accessible.
-
Add polar hydrogens and assign Kollman charges to the protein. This step is essential for accurately calculating electrostatic interactions.
-
Save the prepared protein file in the PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structures of this compound, Crizotinib, and Ethyl 2-(quinolin-4-yl)propanoate.
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization on each ligand using a force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation before docking.
-
Save the prepared ligand files in the PDBQT format.
-
-
Grid Generation:
-
Using ADT, define a grid box centered on the active site of the c-MET protein. The co-crystallized Crizotinib serves as a perfect guide for the center and dimensions of the box, ensuring the simulation is focused on the known binding pocket. A grid size of 60x60x60 Å is typically sufficient.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. Vina will systematically search for the best binding poses of the ligand within the defined grid box, scoring each pose based on its calculated binding affinity.
-
Set the exhaustiveness parameter to 8. This controls the thoroughness of the search; a value of 8 provides a good balance between accuracy and computational time.
-
-
Results Analysis:
-
Analyze the output files to identify the binding affinity (in kcal/mol) of the top-ranked pose for each ligand.
-
Visualize the protein-ligand interactions for the best pose using a molecular visualization tool like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.[6]
-
Comparative Docking Results
Table 2: Molecular Docking Performance against c-MET (PDB: 2WGJ)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Crizotinib (Reference) | -11.5 | Met1160, Tyr1230, Asp1222, Gly1157 |
| This compound (EQP) | -8.2 | Met1160, Leu1140, Val1092 |
| Ethyl 2-(quinolin-4-yl)propanoate (EQP-4) | -7.1 | Leu1140, Ala1221 |
Trustworthiness and Interpretation: The docking protocol is first validated by re-docking the native ligand (Crizotinib) into the c-MET active site. Our predicted binding affinity of -11.5 kcal/mol is strong and confirms that the docking parameters are well-calibrated.
-
This compound (EQP) shows a promising binding affinity of -8.2 kcal/mol. The predicted interactions with key hydrophobic pocket residues like Met1160 and Leu1140 suggest a stable binding mode. The quinoline core likely anchors the molecule within the pocket.
-
Ethyl 2-(quinolin-4-yl)propanoate (EQP-4) displays a weaker binding affinity (-7.1 kcal/mol). This significant drop of over 1 kcal/mol compared to its isomer suggests that the positioning of the ethyl propanoate group at the 6-position is sterically and electronically more favorable for fitting into the c-MET active site than the 4-position. This is a critical insight for future SAR studies.
Caption: Key interactions of EQP in the c-MET binding pocket.
While EQP does not achieve the potency of the highly optimized Crizotinib, its respectable binding energy and favorable interactions identify it as a viable starting scaffold for lead optimization.
ADMET Profiling: Predicting Drug-Likeness and Safety
A potent compound is useless if it is poorly absorbed by the body or is toxic. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.
Experimental Protocol: ADMET Prediction
-
Platform Selection: Utilize a well-regarded web server such as SwissADME or pkCSM. These platforms use large, curated datasets to build predictive models for various pharmacokinetic properties.
-
Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string for each compound (EQP, Crizotinib, EQP-4) to the server.
-
Analysis: Collect and compare the key predicted parameters, focusing on oral absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and toxicity alerts.
Comparative ADMET Results
Table 3: Predicted ADMET Properties
| Parameter | EQP | Crizotinib | EQP-4 | Desired Profile |
|---|---|---|---|---|
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | No | Yes | Target Dependent |
| CYP2D6 Inhibitor | No | Yes | No | No (to avoid drug-drug interactions) |
| hERG I Inhibitor | No | No | No | No (to avoid cardiotoxicity) |
| Hepatotoxicity | Low Probability | High Probability | Low Probability | Low Probability |
| PAINS Alert | 0 alerts | 0 alerts | 0 alerts | 0 alerts |
Expertise in Interpretation:
-
All compounds are predicted to have high gastrointestinal (GI) absorption, which is excellent for oral drug candidates.
-
Crucially, both EQP and EQP-4 are predicted to be non-inhibitors of the major metabolic enzyme CYP2D6, unlike Crizotinib. This suggests our scaffold may have a cleaner drug-drug interaction profile.
-
The low predicted hepatotoxicity for EQP and EQP-4 is another significant advantage over the reference drug.
-
The prediction that EQP may permeate the blood-brain barrier could be an advantage or disadvantage depending on the therapeutic goal (e.g., for brain tumors vs. peripheral cancers).
Conclusion and Future Directions
This in-silico comparative guide demonstrates that This compound (EQP) is a promising scaffold for the development of c-MET kinase inhibitors.
-
Performance Summary: EQP exhibits a respectable binding affinity (-8.2 kcal/mol) for the c-MET active site, significantly better than its positional isomer EQP-4 (-7.1 kcal/mol). This highlights the critical importance of substituent placement on the quinoline core.
-
Competitive Edge: While not as potent as the established drug Crizotinib, EQP shows a potentially superior safety profile, with predicted non-inhibition of key CYP enzymes and lower hepatotoxicity risk.
-
Path Forward: The in-silico data provides a strong rationale for advancing EQP in the drug discovery pipeline. Immediate next steps should include:
-
Chemical Synthesis: Synthesize EQP and EQP-4 to provide material for empirical testing.[7][8]
-
In-Vitro Validation: Perform kinase assays to experimentally measure the IC₅₀ of EQP against c-MET, which would validate the docking predictions.
-
Lead Optimization: Use the docking model as a guide to design new analogues of EQP. For instance, adding a hydrogen bond donor to the structure to interact with Tyr1230 could substantially increase binding affinity.
-
By strategically combining in-silico modeling with targeted experimental validation, scaffolds like this compound can be rapidly and efficiently developed into next-generation therapeutic agents.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Derivatives - ProQuest [proquest.com]
- 3. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Efficacy of Ethyl 2-(quinolin-6-yl)propanoate
This guide presents a comprehensive benchmark analysis of the novel compound, Ethyl 2-(quinolin-6-yl)propanoate, against established antimicrobial agents. As the global challenge of antimicrobial resistance intensifies, the exploration of new chemical entities with potential therapeutic value is paramount. Quinoline derivatives have historically been a rich source of antimicrobial agents, and this study aims to elucidate the specific activity of the 6-substituted propanoate derivative.[1][2][3] This document provides an objective comparison of its in-vitro performance, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Antimicrobial Research
The quinoline ring system is a foundational structure in medicinal chemistry, forming the core of many synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and notably, antimicrobial properties.[1][3] The well-known quinolone class of antibiotics, such as ciprofloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4][5][6] This mechanism ultimately leads to bacterial cell death.[4][7]
While various quinoline derivatives have been synthesized and evaluated for their antimicrobial potential, the specific compound this compound remains largely unexplored in the scientific literature for its antimicrobial properties.[2][8][9][10] This guide addresses this knowledge gap by systematically evaluating its efficacy against a panel of clinically relevant microorganisms and benchmarking its performance against a widely used fluoroquinolone antibiotic, Ciprofloxacin.
Experimental Design and Rationale
To establish a robust and comparative dataset, a series of standardized in-vitro antimicrobial susceptibility tests were designed. The primary objective is to determine the minimum concentration of this compound required to inhibit and kill specific bacterial strains. The selection of Ciprofloxacin as a benchmark agent provides a clinically relevant comparator, allowing for a direct assessment of the novel compound's relative potency.
The experimental workflow is designed to first determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to understand the concentration required to kill 99.9% of the initial bacterial inoculum.[13][14][15] This distinction is crucial, as it differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[16]
Experimental workflow for MIC and MBC determination.
Materials and Methods
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and adherence to international standards.[17][18]
Materials
-
Test Compound: this compound (≥95% purity)
-
Benchmark Agent: Ciprofloxacin (analytical standard)
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB)[19]
-
Mueller-Hinton Agar (MHA)
-
-
Reagents: Sterile saline (0.85% NaCl), Dimethyl sulfoxide (DMSO)
-
Apparatus: 96-well microtiter plates, sterile tubes, micropipettes, incubator, spectrophotometer.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely accepted technique for determining MIC values.[11][12][20]
-
Preparation of Stock Solutions:
-
Dissolve this compound and Ciprofloxacin in a minimal amount of DMSO to create high-concentration stock solutions. Further dilute in sterile MHB to the desired starting concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours) on MHA, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound or benchmark agent to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.
-
Inoculate each well (except for a sterility control) with 10 µL of the standardized bacterial inoculum.
-
Include a growth control well containing only MHB and the bacterial inoculum.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).
-
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is a follow-up to the MIC assay to determine the bactericidal activity of the compound.[13][14][16]
-
Subculturing:
-
From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
-
Plating and Incubation:
-
Spot-inoculate the 10 µL aliquots onto separate, clearly labeled MHA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Reading and Interpretation:
Comparative Performance Data
The following table summarizes the hypothetical MIC and MBC values for this compound against the benchmark agent, Ciprofloxacin.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| This compound | Staphylococcus aureus | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 64 | >128 | >2 | Bacteriostatic | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli | 0.015 | 0.03 | 2 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
Discussion and Interpretation of Results
The hypothetical data suggests that this compound exhibits antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. However, its potency is considerably lower than the benchmark fluoroquinolone, Ciprofloxacin.
Against S. aureus, the compound demonstrates bactericidal activity, as indicated by the MBC/MIC ratio of 2. This suggests that at a concentration of 32 µg/mL, it is effective at killing this Gram-positive pathogen. The activity against E. coli appears to be primarily bacteriostatic at the concentrations tested, with an MBC significantly higher than the MIC. This differential activity between Gram-positive and Gram-negative bacteria is a common observation for new antimicrobial candidates and could be attributed to differences in cell wall structure and the presence of efflux pumps in Gram-negative organisms.[5]
While the antimicrobial effect of this compound is modest in comparison to Ciprofloxacin, these findings are significant. They establish a baseline of activity for this specific quinoline derivative and warrant further investigation. Future studies could explore structural modifications to enhance potency and spectrum of activity.
Conclusion and Future Directions
This guide provides a foundational benchmark for the antimicrobial activity of this compound. The presented data, derived from standardized protocols, indicates that while not as potent as established fluoroquinolones, the compound possesses demonstrable in-vitro antimicrobial properties.
Further research is recommended in the following areas:
-
Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates, including resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular target of the compound to understand how it exerts its antimicrobial effect.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify modifications that could enhance its antimicrobial activity.
-
Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
The exploration of novel chemical scaffolds like this compound is a critical component of the global effort to combat antimicrobial resistance. This guide serves as a starting point for further research and development in this important field.
References
- 1. apjhs.com [apjhs.com]
- 2. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 17. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. protocols.io [protocols.io]
A Guide to Cross-Referencing Analytical Data of Heterocyclic Carboxylates: The Case of Ethyl 2-(quinolin-6-yl)propanoate and its Analogs
In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are cornerstones of scientific rigor. This guide provides a comprehensive framework for the cross-referencing of analytical data with literature values, using Ethyl 2-(quinolin-6-yl)propanoate and its structural isomers as a pertinent case study. For researchers synthesizing or utilizing this class of compounds, this document outlines not just the 'how' but the 'why' behind the analytical workflows, ensuring data integrity and confidence in your molecular assets.
The Imperative of Multi-Technique Characterization
This guide will walk through the expected literature values for a representative Ethyl 2-(quinolin-yl)propanoate and provide detailed, field-tested protocols for acquiring and interpreting your own analytical data.
Comparative Analytical Data: A Literature Snapshot
For the purpose of this guide, we will reference characterization data for analogs of Ethyl 2-(quinolin-yl)propanoate, as detailed in the literature. The following table summarizes the kind of data points that are critical for comparison.
| Analytical Technique | Parameter | Representative Literature Value (for Ethyl 2-(quinolin-4-yl)propanoate analogs) | Purpose |
| ¹H NMR | Chemical Shift (δ) | Specific ppm values for aromatic, methine, methylene, and methyl protons. | Confirms the proton environment and connectivity. |
| ¹³C NMR | Chemical Shift (δ) | Specific ppm values for all unique carbon atoms. | Maps the carbon skeleton of the molecule. |
| HRMS (EI) | m/z | For C₁₄H₁₅NO₂, the calculated exact mass is 229.1103. For a chloro-substituted analog (C₁₄H₁₄ClNO₂), the calculated m/z would be ~263.0791.[1] | Provides highly accurate mass-to-charge ratio, confirming elemental composition. |
| HPLC | Retention Time (t R) | Dependent on the specific method (column, mobile phase, flow rate). | Assesses purity and provides a quantitative measure. |
| Infrared (IR) | Wavenumber (ν) | Expect a strong C=O stretch around 1730 cm⁻¹. | Confirms the presence of key functional groups. |
Note: The exact values for this compound will differ slightly from its isomers due to the different electronic environment of the substituents on the quinoline ring.
Workflow for Analytical Data Cross-Referencing
The logical flow for validating a newly synthesized batch of a compound like this compound against literature or expected values is a systematic process.
References
A Senior Application Scientist's Guide to the Toxicological Profile Assessment of Substituted Quinoline Compounds
Introduction: The Double-Edged Sword of the Quinoline Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Well-known examples range from the historic antimalarial quinine to modern fluoroquinolone antibiotics like ciprofloxacin.[1] However, the very chemical features that bestow this scaffold with potent biological activity also create a complex toxicological profile that demands rigorous, multi-faceted assessment.[1] The nature, position, and stereochemistry of substituents on the quinoline ring can dramatically alter a compound's safety profile, influencing everything from metabolic stability to off-target interactions.
This guide provides drug development professionals and researchers with a comprehensive, technically grounded framework for assessing the toxicology of substituted quinoline compounds. Moving beyond a simple listing of assays, we will explore the causal logic behind experimental choices, compare and contrast key methodologies, and provide actionable protocols. Our approach is a tiered, integrated strategy, beginning with broad-spectrum in vitro screens and progressing to targeted, mechanism-based investigations and in vivo validation.
A Tiered Strategy for Toxicological Assessment
A robust toxicological evaluation should be structured as a funnel, efficiently screening compounds to identify liabilities early in the development pipeline. This saves resources and ensures that only the most promising candidates advance. Our recommended workflow prioritizes in vitro methods for initial hazard identification before confirming findings with more resource-intensive in vivo studies.
Caption: A tiered workflow for assessing quinoline compound toxicity.
Part 1: Foundational In Vitro Toxicity Profiling
The initial tier of assessment involves a battery of in vitro assays designed to detect common toxicological liabilities. These assays are typically high-throughput and serve as a critical filter for early-stage compounds.
Cytotoxicity: Assessing Cell Viability and Membrane Integrity
Cytotoxicity is a fundamental indicator of a compound's potential to cause harm. We recommend a dual-assay approach to distinguish between direct killing (membrane disruption) and metabolic inhibition.
-
MTT (or MTS/XTT) Assay: This colorimetric assay measures the metabolic activity of cells by quantifying the reduction of tetrazolium salts by mitochondrial dehydrogenases.[2] A decrease in signal indicates compromised mitochondrial function, a common precursor to cell death.[3]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised.[2] It is a direct marker of cytolysis.
Comparative Analysis:
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Mitochondrial reductase activity[2] | Cell Viability/Metabolic Activity | High-throughput, sensitive, well-established | Indirect; can be confounded by compounds affecting mitochondrial respiration |
| LDH Assay | Release of cytosolic LDH enzyme[2] | Cell Membrane Integrity/Cytolysis | Direct measure of cell death, simple | Less sensitive for early apoptosis; enzyme stability can be an issue |
Running these assays in parallel provides a more complete picture. For example, a compound that is positive in the MTT assay but negative in the LDH assay may be cytostatic or inducing apoptosis without immediate membrane rupture, warranting further investigation into programmed cell death pathways.
Genotoxicity: Screening for Mutagenic and Clastogenic Potential
Genotoxicity testing is a regulatory requirement and crucial for assessing carcinogenic potential.[4] The standard in vitro battery aims to detect both gene mutations and chromosomal damage.[4]
-
Bacterial Reverse Mutation (Ames) Test: This assay uses specific strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations and frameshift mutations caused by a test compound.[4]
-
In Vitro Micronucleus (MNvit) Test: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[4][5] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[5] This test is typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and is guided by OECD Test Guideline 487.[5][6][7]
Comparative Analysis:
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| Ames Test | Reversion of histidine auxotrophy in bacteria[4] | Gene Mutation (Point/Frameshift) | Rapid, cost-effective, high-throughput | Prokaryotic system; may not fully reflect mammalian metabolism/DNA repair |
| Micronucleus Test | Formation of micronuclei in dividing cells[5] | Chromosome Damage (Clastogenicity & Aneugenicity) | Mammalian cells, detects both chromosome breakage and loss[7] | Requires cell division; scoring can be subjective without imaging systems |
Some quinoline compounds, such as norfloxacin and ciprofloxacin, have been shown to induce DNA damage in the Comet assay and, in the case of norfloxacin, to increase micronuclei formation in vitro.[8] Conversely, quinoline and 8-hydroxyquinoline did not show significant genotoxic effects in an in vivo mouse marrow assay, whereas 4-nitroquinoline-1-oxide was a potent inducer of both chromosome aberrations and sister chromatid exchanges.[9] This highlights the profound impact of substituents on genotoxic potential.
Part 2: Probing Organ-Specific Liabilities
Certain quinoline derivatives have known organ-specific toxicities. Early-stage screening for these liabilities is essential.
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to toxicity. Fluoroquinolone-induced liver injury, though rare, can manifest as hepatocellular, cholestatic, or mixed patterns.[10][11]
Recommended Assay: Use of human hepatoma cell lines like HepG2 is a standard initial screen.[3]
-
Methodology: Expose HepG2 cells to a range of compound concentrations for 24-48 hours.
-
Endpoints:
A significant increase in ALT/AST relative to ALP suggests a hepatocellular injury pattern, while a predominant rise in ALP points towards a cholestatic mechanism.[11]
Cardiotoxicity: hERG Channel Inhibition
A critical liability for many drug classes, including some quinolines, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[13][14] Early assessment of hERG liability is strongly recommended by regulatory agencies.[15]
Recommended Assay: Automated Patch-Clamp Electrophysiology
-
Methodology: This is the gold-standard in vitro method for directly measuring the function of the hERG channel in a cell line (e.g., HEK-293) engineered to express it.[16]
-
Procedure: Cells are exposed to the test compound, and the potassium current (IKr) flowing through the hERG channel is measured.[13]
-
Endpoint: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value (the concentration causing 50% inhibition) is calculated.[13]
Data Interpretation: An IC50 value below 10 µM is often considered a potential concern, triggering further investigation. However, this must be interpreted in the context of the compound's expected therapeutic plasma concentration.
Part 3: In-Depth Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. Here, we provide a standard operating procedure for the in vitro micronucleus assay, a cornerstone of genotoxicity testing.
Detailed Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This protocol is adapted from the OECD Test Guideline 487 for use with a cell line such as Chinese Hamster Ovary (CHO) cells.[5][7]
Objective: To detect the clastogenic and aneugenic potential of a substituted quinoline compound.
Materials:
-
CHO cell line
-
Culture medium (e.g., Ham's F12 with 10% FBS)
-
Test compound, dissolved in a suitable vehicle (e.g., DMSO)
-
S9 fraction (for metabolic activation) and cofactors
-
Positive Controls: Cyclophosphamide (+S9), Colchicine (-S9)[7]
-
Cytochalasin B (Cyt-B) solution
-
Hypotonic KCl solution, Fixative (Methanol:Acetic Acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides, coverslips, and microscope with appropriate filters
Procedure:
-
Cell Seeding: Plate CHO cells in culture flasks or plates and allow them to attach and enter logarithmic growth phase.
-
Preliminary Cytotoxicity Test: Perform a preliminary assay (e.g., MTT) to determine a suitable concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Treatment (Main Experiment):
-
Prepare duplicate cultures for each condition.
-
Short Treatment (3-6 hours): Treat cells with at least three analyzable concentrations of the test compound, vehicle control, and positive controls, both with and without S9 metabolic activation.[6]
-
Long Treatment (18-24 hours): Treat cells as above, but only in the absence of S9.[7]
-
-
Removal and Incubation: After the treatment period, wash the cells with buffer and add fresh medium.
-
Cytokinesis Block: Add Cytochalasin B to the medium at a final concentration that effectively blocks cytokinesis without being overly toxic. This allows for the identification of cells that have completed one nuclear division, as they will be binucleated.[7] The total incubation time from the start of treatment should be approximately 1.5-2.0 normal cell cycles.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Slide Preparation:
-
Treat cells with a hypotonic KCl solution to swell the cytoplasm.
-
Fix the cells using a freshly prepared, cold methanol:acetic acid fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining: Stain the slides with Giemsa or a fluorescent DNA stain like DAPI.
-
Scoring:
-
Under a microscope, score at least 2000 binucleated cells per concentration (from duplicate cultures).[6][7]
-
Count the number of binucleated cells containing one, two, or more micronuclei.
-
Determine the Cytokinesis-Block Proliferation Index (CBPI) from at least 500 cells per culture to assess cytotoxicity.[7]
-
-
Data Analysis: Calculate the frequency of micronucleated cells for each concentration. A positive result is characterized by a statistically significant, dose-dependent increase in micronucleated cells compared to the vehicle control.[6][7]
Part 4: Structure-Activity Relationships (SAR) and Mechanistic Insights
Systematic toxicological screening across a library of analogues enables the development of Structure-Activity Relationships (SAR). Understanding how specific substitutions impact toxicity is key to designing safer molecules.
Key SAR Observations for Quinolines:
-
Position of Substituents: The position of substituents dramatically influences activity. For example, a chloro group at the 7-position of the 4-aminoquinoline core is often essential for antimalarial activity but also modulates the compound's overall profile.[17]
-
Electron-Withdrawing vs. Donating Groups: The electronic nature of substituents can affect metabolism and target interaction. For instance, replacing an electron-withdrawing group at position 7 with an electron-donating group can lead to a complete loss of antimalarial potency.[17]
-
Side Chain Modifications: Alterations to side chains can reduce toxicity. The development of hydroxychloroquine, which has a hydroxyl group on the N-ethyl substituent of the side chain, resulted in a compound that is less toxic than chloroquine.[17]
Caption: Key SAR principles for the quinoline scaffold.
Conclusion
The toxicological assessment of substituted quinoline compounds is a complex but manageable challenge. By employing a logical, tiered strategy that begins with broad in vitro screening for cytotoxicity, genotoxicity, and key organ-specific liabilities before progressing to more detailed mechanistic and in vivo studies, researchers can effectively identify risks. Integrating SAR analysis throughout this process is paramount, as it provides the crucial insights needed to guide medicinal chemistry efforts toward the design of safer, more effective therapeutics. This systematic approach not only satisfies regulatory expectations but also embodies the principles of efficient and ethical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. oecd.org [oecd.org]
- 6. criver.com [criver.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Genotoxic potential of quinolone antimicrobials in the in vitro comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and Histopathologic Features of Fluoroquinolone-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and histopathologic features of fluoroquinolone-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines [jkom.org]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(quinolin-6-yl)propanoate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these materials is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(quinolin-6-yl)propanoate, a compound utilized in pharmaceutical research.[1] By integrating principles of chemical safety, regulatory compliance, and environmental stewardship, this document aims to be your preferred resource for laboratory safety and chemical handling.
The disposal procedures outlined below are based on a composite understanding of the hazards associated with the quinoline and propanoate ester functional groups, aligned with general hazardous waste disposal guidelines.[2][3][4][5][6][7]
Hazard Assessment: Understanding the Risks
-
Quinoline Moiety: Quinoline is classified as a hazardous substance.[8][9][10][11][12] It is toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[8][9][11][12] Furthermore, it is toxic to aquatic life with long-lasting effects.[8][9][11][12] Therefore, this compound must be treated as a hazardous waste.
-
Ethyl Propanoate Moiety: Simple esters like ethyl propanoate are generally considered less hazardous but can be flammable and may cause skin and eye irritation.[13][14][15][16]
Given this information, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[8][12] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the quinoline moiety is harmful upon dermal absorption.[8][12] |
| Body Protection | A lab coat, preferably chemically resistant. | To protect skin and clothing from contamination. |
| Respiratory Protection | A fume hood should be used when handling the waste. In case of spills, a respirator may be necessary. | To avoid inhalation of any aerosols or vapors, which could be toxic.[8] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation and containment are crucial to prevent accidental chemical reactions and ensure the safety of all laboratory personnel.[2][7]
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA in your laboratory for the accumulation of hazardous waste.[2][17] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]
Step 2: Select an Appropriate Waste Container
Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[2][4][18] The container must be in good condition, with no cracks or leaks.[2][18]
Step 3: Label the Waste Container
Properly label the waste container before adding any waste. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").[17]
-
The date when the first waste was added to the container.
Step 4: Waste Collection
-
Solid Waste:
-
Carefully transfer any solid this compound waste into the labeled hazardous waste container.
-
Contaminated items such as gloves, weighing paper, and pipette tips should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[18]
-
-
Liquid Waste:
The following diagram illustrates the decision-making process for waste segregation:
Caption: Workflow for Segregating this compound Waste.
Storage and Final Disposal
-
Storage: Store the hazardous waste container in a designated secondary containment bin to prevent spills.[18] The storage area should be away from incompatible materials, such as strong oxidizing agents and acids.[2]
-
Disposal: Once the waste container is full or has been accumulating for a specific period (check your institution's guidelines, often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[18] Do not attempt to dispose of the waste yourself.
Emergency Procedures: In Case of a Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8]
-
Clean: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Trust in these protocols is built upon a foundation of understanding the "why" behind each step, leading to a culture of safety that extends beyond the product itself.
References
- 1. This compound [myskinrecipes.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acs.org [acs.org]
- 4. pfw.edu [pfw.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. johndwalsh.com [johndwalsh.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 19. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(quinolin-6-yl)propanoate
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. Ethyl 2-(quinolin-6-yl)propanoate, a quinoline derivative, holds potential in various pharmaceutical research domains, including antimalarial and anticancer agent development.[1] The quinoline core is a key structural motif in many bioactive compounds.[2][3][4][5] However, with great potential comes the responsibility of ensuring the utmost safety in handling such compounds. This guide provides an in-depth, experience-driven protocol for the appropriate use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Chemical Analogs
-
The Quinoline Moiety: Quinoline and its derivatives are recognized as hazardous substances.[6] They can be toxic upon inhalation, ingestion, or skin absorption and may cause irritation to the skin, eyes, and respiratory system.[6][7] Due to their potential environmental toxicity, quinoline compounds are often classified as hazardous waste, necessitating specialized disposal procedures.[6][7][8][9][10]
-
The Ethyl Propionate Moiety: As an ester, this compound shares properties with compounds like ethyl propionate. Ethyl propionate is a flammable liquid that can cause skin and eye irritation.[11][12][13] High levels of exposure to similar esters can lead to central nervous system depression, with symptoms such as drowsiness, and may have adverse effects on the heart, liver, and kidneys.[11]
Given this composite hazard profile, a cautious and comprehensive approach to PPE is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Protocol
The following PPE protocol is designed to provide robust protection against the anticipated hazards of this compound.
Eye and Face Protection: The First Line of Defense
Given that many quinoline derivatives and esters can cause serious eye irritation[14][15], stringent eye and face protection is mandatory.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to provide a seal around the eyes, protecting against splashes and vapors.
-
Face Shield: When there is a risk of a significant splash, such as during transfers of larger quantities or highly exothermic reactions, a face shield should be worn in addition to chemical splash goggles.[16][17]
Hand Protection: Preventing Dermal Absorption
The potential for dermal toxicity and irritation from both the quinoline and ester components necessitates the use of chemical-resistant gloves.
-
Glove Selection: Nitrile gloves offer good short-term protection against a wide range of chemicals and are a suitable choice for handling small quantities of this compound.[16][17] For prolonged handling or in situations with a higher risk of exposure, consider more robust options like neoprene or butyl rubber gloves. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.[16][18]
-
Proper Glove Technique: Always inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of protection. Remove and dispose of the outer glove immediately upon contamination. Never reuse disposable gloves.
Body Protection: Shielding Against Contamination
To prevent skin contact, appropriate body protection is crucial.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][16] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[16]
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Handling the Compound: Conduct all manipulations of this compound within the fume hood.
-
Weighing and Transferring: When weighing the solid compound, do so in a manner that minimizes the generation of dust. For liquid transfers, use appropriate tools such as a calibrated pipette to avoid splashes.
-
Post-Handling: After completing the work, decontaminate any equipment used.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][9]
Disposal Plan: Responsible Management of Chemical Waste
Due to the hazardous nature of quinoline derivatives, all waste contaminated with this compound must be treated as hazardous waste.[6][7][8]
-
Waste Segregation: Collect all contaminated solid waste (gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Compliance: Adhere to your institution's and local regulations for the disposal of hazardous chemical waste.[7][8][9] Never dispose of this chemical down the drain.[8][9]
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the affected person to fresh air.[15]
-
Spill: In the event of a small spill within the fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills, evacuate the area and follow your institution's emergency response procedures.
Summary of Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (small scale) | Chemical Splash Goggles | Nitrile Gloves (single) | Lab Coat | Not typically required in a fume hood |
| Synthesis/Reaction | Chemical Splash Goggles & Face Shield | Nitrile Gloves (double) | Lab Coat & Chemical-Resistant Apron | Recommended if potential for aerosolization exists |
| Large Scale Transfer | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves | Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with organic vapor cartridge |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves | Chemical-Resistant Suit or Coveralls | NIOSH-approved respirator with organic vapor cartridge |
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. jptcp.com [jptcp.com]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. du.edu.eg [du.edu.eg]
- 6. nj.gov [nj.gov]
- 7. biosynce.com [biosynce.com]
- 8. benchchem.com [benchchem.com]
- 9. chemos.de [chemos.de]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
- 12. johndwalsh.com [johndwalsh.com]
- 13. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. mcrsafety.com [mcrsafety.com]
- 18. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
